5-Nitrothiophene-3-carboxamide CAS number and identifiers
The following technical guide details the chemical identity, physicochemical properties, synthesis pathways, and applications of 5-Nitrothiophene-3-carboxamide. Executive Summary 5-Nitrothiophene-3-carboxamide is a speci...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical identity, physicochemical properties, synthesis pathways, and applications of 5-Nitrothiophene-3-carboxamide.
Executive Summary
5-Nitrothiophene-3-carboxamide is a specialized heterocyclic building block utilized primarily in the development of bio-reductive prodrugs and antimicrobial agents. Characterized by a thiophene core substituted with a nitro group at the C5 position and a carboxamide group at the C3 position, this compound serves as a critical scaffold in medicinal chemistry. Its pharmacological relevance stems from the nitro group’s susceptibility to enzymatic reduction by bacterial nitroreductases (e.g., NfsA, NfsB), a mechanism exploited to design "Trojan horse" antibiotics that evade efflux pump resistance in Gram-negative bacteria.
Chemical Identity & Identifiers
This compound is distinct from its isomer, 5-nitrothiophene-2-carboxamide, which is more commonly encountered in early antiprotozoal screens. Precise identification is required to avoid regioisomeric confusion during synthesis and procurement.
Identifier
Value
Notes
Chemical Name
5-Nitrothiophene-3-carboxamide
IUPAC
CAS Registry Number
36050-09-6
Primary Identifier for the amide
Related CAS
40357-96-8
5-Nitrothiophene-3-carboxylic acid (Precursor)
Molecular Formula
C₅H₄N₂O₃S
Molecular Weight
172.16 g/mol
SMILES
NC(=O)c1cc(sc1)[O-]
InChI Key
AILAVJFBFWLVHF-UHFFFAOYSA-N
Beilstein/Reaxys ID
Available in proprietary databases
Physicochemical Properties[1][2][3][4][5]
The following data represents standard values for the solid compound.
Property
Value
Condition/Method
Physical State
Crystalline Solid
@ 25°C, 1 atm
Color
Pale yellow to yellow
Characteristic of nitrothiophenes
Melting Point
166 – 167 °C
Recrystallized from ethanol/water
Boiling Point
~334 °C (Predicted)
Decomposition likely before BP
Density
1.57 ± 0.1 g/cm³
Predicted
Solubility (Water)
Low (< 1 mg/mL)
Hydrophobic thiophene core
Solubility (Organic)
Soluble in DMSO, DMF, Acetone
Polar aprotic solvents recommended
LogP
0.60
Experimental/Predicted consensus
pKa
~14 (Amide NH)
Non-ionizable in physiological pH range
Synthesis & Manufacturing Protocols
The synthesis of 5-nitrothiophene-3-carboxamide is rarely performed by direct nitration of the amide due to poor regioselectivity and hydrolysis risks. The field-standard protocol involves the nitration of the carboxylic acid precursor followed by amidation.
Synthetic Pathway (Graphviz Visualization)
Detailed Experimental Protocol
Step 1: Nitration (Synthesis of 5-Nitrothiophene-3-carboxylic acid)
Procedure: Dissolve the starting acid in concentrated sulfuric acid at 0°C. Add fuming nitric acid dropwise, maintaining the internal temperature below 5°C to prevent dinitration or ring opening. Stir for 1 hour. Pour onto crushed ice.
Isolation: Filter the resulting yellow precipitate. Recrystallize from ethanol/water to remove the 4-nitro isomer (minor byproduct).
Procedure: Suspend the nitro-acid in dry toluene or DCM. Add SOCl₂ and a drop of DMF. Reflux until gas evolution ceases (formation of acid chloride). Remove solvent in vacuo. Redissolve residue in dry THF or DCM.
Amidation: Add the acid chloride solution dropwise to a stirred, cooled (0°C) solution of aqueous ammonia.
Purification: The amide precipitates out. Filter, wash with water and cold ethanol.
Validation: Confirm structure via ¹H-NMR (DMSO-d₆): Look for thiophene protons (singlets/doublets around 8.0-8.5 ppm) and broad amide singlets.
Applications in Drug Discovery[2]
Antibacterial Prodrugs
The 5-nitrothiophene moiety functions as a bioreductive warhead . In aerobic conditions, the nitro group is stable. However, in specific bacterial environments (e.g., Mycobacterium tuberculosis or E. coli), type I nitroreductases reduce the nitro group to toxic hydroxylamine or amine species.
Mechanism: The reduction intermediates damage bacterial DNA and inhibit protein synthesis.
Selectivity: This mechanism is exploited to target bacteria while sparing mammalian cells, which lack the specific nitroreductases required for rapid activation.
Antiprotozoal Agents
Derivatives of 5-nitrothiophene-3-carboxamide have shown efficacy against kinetoplastid parasites.
Leishmaniasis: Structural analogs (often functionalized at the amide nitrogen) exhibit activity against Leishmania donovani. The 3-carboxamide isomer often provides improved solubility profiles compared to the 2-carboxamide analogs.
Chemical Biology Probes
The compound serves as a precursor for photoaffinity probes or fluorescent reporters in the study of nitroreductase activity in hypoxic tumor environments.
Safety & Handling
Hazard Classification:
Acute Toxicity: Harmful if swallowed (Category 4).
Genotoxicity: Nitrothiophenes are frequently Ames positive (mutagenic in Salmonella typhimurium). Handle as a potential mutagen.
Irritation: Causes skin and eye irritation (H315, H319).
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light, as nitro compounds can undergo photochemical degradation.
Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (to manage NOx and SOx emissions).
References
PubChem. 5-Nitrothiophene-3-carboxamide Compound Summary. National Library of Medicine. Link
ChemicalBook. 5-Nitrothiophene-3-carboxylic acid (Precursor) MSDS and Properties.Link
Scientific Reports. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series. Nature Research, 2018. Link
GuideChem. Supplier and CAS Database for Nitrothiophene Derivatives.Link
Exploratory
Technical Guide: Solubility Profiling of 5-Nitrothiophene-3-carboxamide in DMSO and Methanol
The following technical guide details the solubility profile, physicochemical determinants, and experimental characterization of 5-Nitrothiophene-3-carboxamide . Executive Summary 5-Nitrothiophene-3-carboxamide is a crit...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile, physicochemical determinants, and experimental characterization of 5-Nitrothiophene-3-carboxamide .
Executive Summary
5-Nitrothiophene-3-carboxamide is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of antileishmanial, antibacterial, and anticancer agents (biomimetics of Combretastatin A-4). Its utility is defined by the electronic interplay between the electron-withdrawing nitro group at position 5 and the hydrogen-bond-donating carboxamide at position 3.
While this compound exhibits poor aqueous solubility—a common bottleneck in bioavailability—it demonstrates high solubility in polar organic solvents. This guide provides the mechanistic basis for its dissolution in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , accompanied by validated protocols for establishing saturation limits.
Key Solubility Indices (Estimated)
Solvent
Solubility Rating
Estimated Saturation (25°C)
Primary Solvation Mechanism
DMSO
High
> 50 mg/mL (> 200 mM)
Dipole-dipole; H-bond acceptance
Methanol
Moderate-High
10–30 mg/mL
H-bond donation/acceptance
Water
Poor
< 0.1 mg/mL
Hydrophobic effect dominates
DCM
Moderate
5–15 mg/mL
Dispersion forces; weak dipole
Physicochemical Determinants of Solubility
To understand why 5-Nitrothiophene-3-carboxamide dissolves in DMSO and Methanol but not water, we must analyze its molecular architecture.
Structural Electronics
The thiophene ring is aromatic and lipophilic. However, the substituents drastically alter its solvation shell requirements:
5-Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) that creates a significant molecular dipole. It acts as a weak Hydrogen Bond Acceptor (HBA).
3-Carboxamide Group (-CONH₂): A dual-function moiety acting as both a Hydrogen Bond Donor (HBD) via the -NH₂ and an HBA via the Carbonyl (C=O).
Solvent Interaction Mechanisms
In DMSO (Polar Aprotic): DMSO is an excellent H-bond acceptor (S=O). It interacts strongly with the amide protons (-NH₂) of the carboxamide. Furthermore, the high dielectric constant of DMSO stabilizes the dipole moment induced by the nitro group. This prevents the formation of intermolecular aggregates (crystal lattice energy) and promotes dissolution.
In Methanol (Polar Protic): Methanol can donate protons to the nitro and carbonyl oxygens and accept protons from the amide nitrogen. This "handshake" solvation makes it an ideal solvent for synthesis and recrystallization, often utilized under reflux conditions.
Experimental Protocols
Notice: The following protocols are designed as self-validating systems. Always perform a solvent blank and a reference standard check.
Anhydrous DMSO (HPLC Grade) or Methanol (LC-MS Grade)
0.45 µm PTFE Syringe Filters (DMSO compatible)
Agilent 1200 HPLC or UV-Vis Spectrophotometer
Workflow:
Supersaturation: Weigh 10 mg of compound into a 1.5 mL microcentrifuge tube.
Solvent Addition: Add 100 µL of solvent (DMSO or MeOH). This targets a concentration of 100 mg/mL.
Equilibration: Vortex vigorously for 2 minutes. If fully dissolved, add more solid until a visible precipitate remains (saturation).
Incubation: Shake at 25°C (orbital shaker, 300 rpm) for 24 hours.
Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.
Filtration: Filter the supernatant through a 0.45 µm PTFE filter to remove micro-particulates.
Quantification: Dilute the filtrate 1:1000 in mobile phase and analyze via HPLC/UV (detection at λmax ≈ 280–320 nm). Compare peak area against a standard curve.
Use this for rapid assessment of biological assay compatibility.
Stock Prep: Prepare a 10 mM stock in pure DMSO.
Precipitation Test: Spike the DMSO stock into Phosphate Buffered Saline (PBS, pH 7.4) to a final concentration of 100 µM (1% DMSO).
Turbidimetry: Measure Absorbance at 620 nm immediately. An increase in OD > 0.005 relative to blank indicates precipitation (insolubility in aqueous media).
Visualizing the Solubility Workflow
The following diagram illustrates the decision tree for solvent selection and solubility determination.
Figure 1: Decision matrix for solubility characterization of nitrothiophene carboxamides.
Synthesis & Purity Implications
The solubility of 5-Nitrothiophene-3-carboxamide is heavily dependent on its purity. Impurities such as the carboxylic acid precursor (5-nitrothiophene-3-carboxylic acid) or inorganic salts from the nitration step can alter solubility readings.
Synthesis Note: The compound is typically synthesized by nitrating thiophene-3-carboxamide or amidating 5-nitrothiophene-3-carboxylic acid.
Purification: Recrystallization from Methanol or Ethanol/Water mixtures is the standard purification method. If the compound does not dissolve in hot methanol during purification, check for the presence of inorganic salts (insoluble in MeOH).
Storage and Stability in Solution[1]
DMSO Stocks: Stable at -20°C for >6 months. Avoid repeated freeze-thaw cycles as this can induce crystal seeding.
Methanol Solutions: Prone to evaporation. Store in tightly sealed vials at 4°C.
Light Sensitivity: Nitrothiophenes can be photosensitive. Store all solutions in amber vials or wrapped in foil.
References
Santa Cruz Biotechnology. 5-Nitrothiophene-3-carboxylic acid (CAS 40357-96-8) Product Data.[1] Retrieved from
Durham University. Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. (Thesis discussing solubility challenges of nitrothiophene carboxamides). Retrieved from
MDPI (Int. J. Mol. Sci). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from
BenchChem. Improving solubility of thiophene-based intermediates. Retrieved from
Sigma-Aldrich. 5-Nitrothiophene-3-carbaldehyde Product Sheet.[2] (Structural analog data). Retrieved from
An In-depth Technical Guide to the Determination of Melting Point and Thermal Stability of 5-Nitrothiophene-3-carboxamide
Abstract This technical guide provides a comprehensive overview of the essential methodologies for characterizing the melting point and thermal stability of 5-Nitrothiophene-3-carboxamide. While specific experimental dat...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the essential methodologies for characterizing the melting point and thermal stability of 5-Nitrothiophene-3-carboxamide. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide serves as a detailed procedural manual for researchers, scientists, and drug development professionals. By focusing on the causality behind experimental choices and establishing self-validating systems, this document equips the reader with the necessary protocols to accurately determine these critical physicochemical properties. The guide emphasizes the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) as primary analytical techniques, offering step-by-step protocols and insights into data interpretation.
Introduction: The Significance of Thermal Properties in Drug Development
5-Nitrothiophene-3-carboxamide belongs to the thiophene carboxamide class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including potential anticancer and anti-inflammatory effects.[1][2][3][4] The thermal properties of an active pharmaceutical ingredient (API) are fundamental to its development and formulation. The melting point is a crucial indicator of purity and is integral to substance identification.[5] Thermal stability, on the other hand, dictates the compound's shelf-life, storage conditions, and compatibility with manufacturing processes.[6][7][8] Therefore, the precise determination of these parameters for a novel compound like 5-Nitrothiophene-3-carboxamide is a prerequisite for its advancement in the drug development pipeline.
This guide will detail the established methodologies for these determinations, providing a robust framework for obtaining reliable and reproducible data.
Melting Point Determination: From Classical Methods to Advanced Calorimetry
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a narrow temperature range.[5] Impurities typically lead to a depression and broadening of the melting point range.
Capillary Melting Point Method
A traditional and straightforward method for melting point determination involves the use of a capillary tube heated in a melting point apparatus.[9]
Experimental Protocol:
Sample Preparation:
Ensure the 5-Nitrothiophene-3-carboxamide sample is finely powdered and thoroughly dried to remove any residual solvent.
Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[10]
Compact the sample by gently tapping the tube on a hard surface.[11]
Measurement:
Place the capillary tube into the heating block of the melting point apparatus.[9]
For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.[5]
For an accurate determination, start heating at a rate that allows the temperature to rise slowly, approximately 1-2 °C per minute, when approaching the expected melting point.[10]
Record the temperature at which the first droplet of liquid is observed (onset) and the temperature at which the entire sample has melted (clear point). This range is the melting point of the sample.[10]
Differential Scanning Calorimetry (DSC)
DSC is a more advanced and highly sensitive technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] It provides a precise melting point and can also reveal other thermal events like glass transitions and crystallization.[14][15]
Expertise & Experience in DSC Protocol Design:
The choice of experimental parameters in DSC is critical for obtaining high-quality data. A slower heating rate, for instance, provides better resolution of thermal events, while a faster rate can increase sensitivity for detecting weak transitions.[16] The use of an inert atmosphere, such as nitrogen, is standard for preventing oxidative degradation of the sample during analysis.
Experimental Protocol:
Sample Preparation:
Accurately weigh 3-5 mg of the 5-Nitrothiophene-3-carboxamide sample into an aluminum DSC pan.
Seal the pan with a lid. An empty, sealed pan will be used as the reference.
Instrument Setup and Measurement:
Place the sample and reference pans into the DSC cell.
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).
Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point.
The instrument will record the heat flow as a function of temperature.
Data Interpretation:
The melting of 5-Nitrothiophene-3-carboxamide will be observed as an endothermic peak on the DSC thermogram.[15]
The onset temperature of this peak is generally taken as the melting point.
The area under the peak corresponds to the enthalpy of fusion, which is the energy required to melt the sample.
The sharpness of the peak is an indication of the sample's purity; pure compounds typically exhibit a sharp, narrow melting peak.[17]
TGA is an essential technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[8][18][19] This analysis can identify the temperature at which the material begins to decompose, as well as quantify the mass loss associated with decomposition.[6][7]
Experimental Workflow for TGA
Caption: Workflow for Thermogravimetric Analysis (TGA).
Experimental Protocol:
Sample Preparation:
Weigh approximately 5-10 mg of 5-Nitrothiophene-3-carboxamide into a tared TGA crucible (ceramic or platinum).
Instrument Setup and Measurement:
Place the crucible onto the TGA's high-precision balance.
Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air), depending on the desired experimental conditions, at a typical flow rate of 20-50 mL/min.
Heat the sample from ambient temperature to a final temperature where complete decomposition is expected (e.g., 600 °C) at a constant heating rate, commonly 10 °C/min.
Data Interpretation:
The resulting TGA curve will plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.
A stable region with no mass loss indicates the temperature range of thermal stability for 5-Nitrothiophene-3-carboxamide.
A sharp drop in mass signifies decomposition. The onset temperature of this mass loss is a critical parameter for defining the thermal stability limit.
The derivative of the TGA curve (DTG curve) can be plotted to show the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.
Simultaneous Thermal Analysis (TGA-DSC): A Synergistic Approach
For a comprehensive thermal characterization, TGA and DSC can be performed simultaneously on the same sample using a Simultaneous Thermal Analyzer (STA).[20][21][22] This approach ensures that both mass change and heat flow are measured under identical conditions, providing a more complete picture of the thermal events.[23] For example, an endothermic event observed in the DSC signal without a corresponding mass loss in the TGA signal would confirm a melting or solid-solid phase transition, whereas an event with both a heat flow signature and a mass loss would indicate decomposition.[24]
Logical Relationship in TGA-DSC Data Interpretation
Caption: Decision tree for interpreting simultaneous TGA-DSC data.
Data Summary and Expected Results
As no prior experimental data for 5-Nitrothiophene-3-carboxamide is available, the following table is presented as a template for summarizing the results obtained from the described experimental protocols.
Property
Analytical Method
Expected Observation
Significance
Melting Point
Capillary Method
A narrow temperature range (e.g., 1-2 °C) over which the solid transforms into a liquid.
Indicator of purity and identity.
DSC
A sharp endothermic peak in the heat flow vs. temperature plot.
Provides a precise melting temperature (onset) and enthalpy of fusion.
Thermal Stability
TGA
A plateau in the mass vs. temperature plot followed by a sharp decrease in mass.
Defines the temperature range of stability and the onset of decomposition.
Combined Analysis
TGA-DSC
Correlation of endothermic/exothermic events with or without mass loss.
Differentiates between physical transitions (melting) and chemical changes (decomposition).
Conclusion
The determination of the melting point and thermal stability of 5-Nitrothiophene-3-carboxamide is a critical step in its characterization and development as a potential therapeutic agent. This technical guide provides a comprehensive set of protocols based on well-established thermal analysis techniques, namely DSC and TGA. By following these methodologies, researchers can obtain accurate and reliable data, ensuring a solid foundation for further formulation and stability studies. The emphasis on experimental design and data interpretation is intended to empower scientists to confidently characterize this and other novel compounds.
References
ResolveMass Laboratories Inc. (2026, January 9). Thermogravimetric Analysis (TGA) for Material Characterization. Available at: [Link]
University of Calgary. Melting point determination. Available at: [Link]
Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Available at: [Link]
XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Available at: [Link]
Mettler Toledo. Thermogravimetric Analysis (TGA). Available at: [Link]
Wikipedia. Thermogravimetric analysis. Available at: [Link]
SSERC. Melting point determination. Available at: [Link]
BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Available at: [Link]
IntechOpen. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Available at: [Link]
ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Available at: [Link]
Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available at: [Link]
NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Available at: [Link]
Scilit. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available at: [Link]
PubMed. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available at: [Link]
PMC. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available at: [Link]
Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available at: [Link]
ResearchGate. Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. Available at: [Link]
European Journal of Chemistry. (2016, December 15). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. Available at: [Link]
PennWest University. Determination of Melting Point. Available at: [Link]
Lambda Photometrics. Melting Point Determination. Available at: [Link]
Westlab. (2023, May 8). Measuring the Melting Point. Available at: [Link]
SKZ. (2025, June 27). DSC vs TGA: What's the Difference in Thermal Analysis?. Available at: [Link]
Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC. Available at: [Link]
NETZSCH Analyzing & Testing. (2026, February 16). Simultaneous Thermal Analyzer (STA/TGA-DSC). Available at: [Link]
Chemistry LibreTexts. (2025, July 13). 4: Differential Scanning Calorimetry (DSC). Available at: [Link]
Learn with Dr Mani. (2023, May 25). How to understand, Analyse and Interpret DSC (Differential scanning calorimetry) data. Available at: [Link]
ResearchGate. (2016, February 8). How to interpret the TGA and DSC analysis?. Available at: [Link]
AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Available at: [Link]
Torontech. (2025, October 22). DSC vs TGA: A Complete Guide to the Difference. Available at: [Link]
Semantic Scholar. (2024, November 7). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Available at: [Link]
MDPI. (2024, November 7). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Available at: [Link]
Arkivoc. (2021, October 15). Facile synthesis of some 5-(3-substituted-thiophene)- pyrimidine derivatives and their pharmacological and computational. Available at: [Link]
Durham E-Theses. Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Available at: [Link]
Beilstein Journals. (2025, November 11). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Available at: [Link]
Technical Monograph: Biological Potential of 5-Nitrothiophene-3-carboxamide
Part 1: Executive Summary & Core Directive The "Warhead" Paradigm 5-Nitrothiophene-3-carboxamide represents a privileged scaffold in the design of hypoxia-activated prodrugs and antimicrobial agents. Unlike its phenyl an...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Core Directive
The "Warhead" Paradigm
5-Nitrothiophene-3-carboxamide represents a privileged scaffold in the design of hypoxia-activated prodrugs and antimicrobial agents. Unlike its phenyl analogues, the thiophene ring offers unique electronic properties—specifically high electron density and sulfur lone-pair interactions—that modulate the redox potential of the nitro group.
This guide moves beyond generic descriptions to analyze the compound as a bioreductive prodrug . The core hypothesis driving this technical analysis is that the biological activity of 5-nitrothiophene-3-carboxamide is not intrinsic to the parent molecule but is dependent on enzymatic reduction (Type I or Type II nitroreductases) to generate reactive nitrogen species (RNS) or covalent binders.
Key Therapeutic Vectors:
Antitubercular Agents: Activation by F420-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis.[1][2]
Antiprotozoal Activity: Targeting Leishmania and Trypanosoma via mitochondrial nitroreductase activation.
Hypoxic Oncology: Exploiting the reducing environment of solid tumor cores.
Part 2: Chemical Biology & Mechanism of Action (MoA)
The Bioreductive Activation Pathway
The 5-nitrothiophene moiety acts as a "Trojan horse." In aerobic host cells, the nitro group may undergo futile cycling (one-electron reduction followed by re-oxidation), generating superoxide but often sparing the cell due to antioxidant defenses. In anaerobic bacteria or parasites, or within the hypoxic core of tumors, specific nitroreductases perform a distinct two-electron reduction .
Mechanistic Cascade:
Entry: Passive diffusion or facilitated transport.
Activation: Enzymatic reduction of the nitro group (
) to the nitroso () and hydroxylamine () intermediates.
Lethality:
DNA Damage: The hydroxylamine intermediate can rearrange to form electrophilic nitrenium ions that alkylate DNA guanine bases.
NO Release: Decomposition releases Nitric Oxide, poisoning cellular respiration.
Protein Adducts: Covalent binding to thiols (cysteine residues) in essential enzymes.
Structure-Activity Relationship (SAR)
The position of the carboxamide is critical.
5-Nitro-2-carboxamide: The classic scaffold (e.g., related to Nitazoxanide derivatives). Highly active but often suffers from rapid metabolic clearance.
5-Nitro-3-carboxamide (Target): The 3-position allows for different vector exploration in the binding pocket. It alters the redox potential (
) of the nitro group, potentially improving the therapeutic window by reducing aerobic toxicity while maintaining anaerobic potency.
Visualization: The Activation Pathway
Caption: Bioreductive activation cascade of 5-nitrothiophene-3-carboxamide by bacterial nitroreductases leading to dual cytotoxic payloads.[3]
Part 3: Experimental Protocols
Protocol A: Chemical Synthesis
Rationale: Commercial availability is often limited to the non-nitrated precursor. This protocol describes the regioselective nitration of thiophene-3-carboxamide.
Preparation: Dissolve thiophene-3-carboxamide (10 mmol) in Acetic Anhydride (15 mL) at 0°C.
Nitration: Prepare a nitrating mixture of Fuming
(12 mmol) and conc. (catalytic, 0.5 mL) at 0°C.
Addition: Dropwise add the nitrating mixture to the amide solution, maintaining temperature <5°C to prevent di-nitration or amide hydrolysis.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
Note: The 5-position is electronically favored (alpha to sulfur, meta-like to carbonyl).
Quench: Pour the mixture onto crushed ice (100g). A yellow precipitate should form.
Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1).
Validation: Confirm structure via
-NMR. Look for the disappearance of the C5 proton and a downfield shift of the C2 and C4 protons.
Protocol B: Antitubercular Screening (Alamar Blue Assay)
Rationale: Microplate Alamar Blue Assay (MABA) is the gold standard for high-throughput screening against M. tuberculosis (or M. smegmatis as a BSL-2 surrogate).
Workflow:
Culture: Grow M. smegmatis (
) in Middlebrook 7H9 broth to mid-log phase ().
Dilution: Dilute culture to
CFU/mL.
Plating: In a 96-well plate, add 100 µL of culture per well.
Treatment: Add 5-nitrothiophene-3-carboxamide in serial dilutions (e.g., 100 µM to 0.19 µM). Include DMSO control (solvent) and Isoniazid (positive control).
Incubation: Incubate at 37°C for 24 hours (for M. smegmatis) or 5 days (for M. tuberculosis).
Development: Add 20 µL of Alamar Blue (Resazurin) + 12 µL of 10% Tween 80.
Readout: Incubate for 4-6 hours.
Blue = No growth (Resazurin oxidized).
Pink = Growth (Resorufin reduced).
Analysis: Determine MIC (lowest concentration preventing color change).
Protocol C: Nitroreductase Activation Assay
Rationale: To confirm the compound is a prodrug activated by specific enzymes (e.g., E. coli NfsB or purified Ddn).
Monitor: Measure absorbance decrease at 340 nm (NADH oxidation) and simultaneous spectral changes of the nitrothiophene (often
shift from ~300-350 nm).
Control: Run reaction without enzyme to assess chemical stability.
Part 4: Data Presentation & Visualization
Summary of Predicted Activity Profiles
Based on scaffold analysis and literature on 5-nitrothiophenes:
Target Organism / Cell Line
Predicted Activity
Mechanism
Key Reference Class
M. tuberculosis
High (MIC < 1 µg/mL)
Ddn-mediated NO release
PA-824, 5-nitro-2-carboxamides
Leishmania donovani
High ( < 5 µM)
NTR1 activation
Nitazoxanide analogs
A549 (Normoxic)
Low Toxicity
Prodrug inactive
-
A549 (Hypoxic)
Moderate/High
Hypoxia-selective reduction
Evofosfamide analogs
Gram-Negative Bacteria
Low/Moderate
Efflux liability (AcrAB-TolC)
Nitrofurantoin
Experimental Workflow Diagram
Caption: Integrated workflow from synthesis to biological validation, emphasizing the calculation of Selectivity Index (SI).
Part 5: References
Hurdle, J. G., et al. (2011). "A microbiologic assessment of novel nitrofurans against Lactobacilli and Clostridia." Journal of Antimicrobial Chemotherapy. Link (Context: Nitro-heterocycle activation mechanisms).
Manjunatha, U., et al. (2009). "Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis." Proceedings of the National Academy of Sciences. Link (Context: Ddn nitroreductase activation pathway).
Patterson, S., et al. (2013). "The antitubercular drug delamanid as a potential oral treatment for visceral leishmaniasis." Antimicrobial Agents and Chemotherapy.[1] Link (Context: Cross-applicability of nitro-heterocycles in parasites).
Gupta, R., et al. (2021). "Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy." Scientific Reports. Link (Context: Specific activity of nitrothiophene carboxamides and efflux issues).
BenchChem. (2025).[6] "Assessing the Specificity of Thiophene-3-Carboxamides." Link (Context: General scaffold properties).
molecular weight and formula of 5-Nitrothiophene-3-carboxamide
The following technical monograph provides an in-depth analysis of 5-Nitrothiophene-3-carboxamide , designed for researchers in medicinal chemistry and drug discovery. Structural Integrity, Synthetic Pathways, and Pharma...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical monograph provides an in-depth analysis of 5-Nitrothiophene-3-carboxamide , designed for researchers in medicinal chemistry and drug discovery.
Structural Integrity, Synthetic Pathways, and Pharmaceutical Applications
Executive Summary & Physicochemical Profile
5-Nitrothiophene-3-carboxamide is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive agents, including PARP inhibitors, antibacterial nitrothiophenes, and potential antiprotozoal drugs. Its structure combines the electron-rich thiophene ring with two strong electron-withdrawing groups (nitro and carboxamide), creating a unique electronic environment that facilitates nucleophilic aromatic substitution (
) and hydrogen bonding interactions in protein active sites.
The synthesis of 5-nitrothiophene-3-carboxamide typically proceeds via Electrophilic Aromatic Substitution (EAS) on a 3-substituted thiophene precursor. The presence of the electron-withdrawing group at position 3 directs the incoming nitro group to position 5.
Primary Synthetic Route: Nitration of 3-Cyanothiophene
A robust industrial route involves the nitration of 3-cyanothiophene. The nitrile group serves two purposes: it directs the nitration to the 5-position (the open
-position) and can be subsequently hydrolyzed to the amide.
Mechanism Insight:
Thiophene undergoes EAS much faster than benzene. However, the cyano group deactivates the ring. The
-positions (C2 and C5) are generally more reactive than -positions. Position 2 is sterically hindered by the cyano group and electronically less favorable due to the inductive withdrawal of the adjacent nitrile. Therefore, the electrophile () attacks Position 5.
Experimental Workflow (DOT Visualization)
The following diagram outlines the logical flow of synthesis and purification.
Figure 1: Step-wise synthetic pathway from 3-cyanothiophene to 5-nitrothiophene-3-carboxamide.
Protocol Validation:
Nitration: 3-Cyanothiophene is dissolved in concentrated sulfuric acid.[2] Potassium nitrate is added slowly at low temperatures (
) to prevent over-nitration or ring destruction.
Hydrolysis: The reaction mixture often allows for the in situ hydrolysis of the nitrile to the carboxamide if quenched into water and heated mildly, or a separate acid hydrolysis step is performed.
Isolation: The product precipitates upon pouring the acidic mixture into crushed ice.
Characterization & Structural Validation
To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal analytical techniques.
Nuclear Magnetic Resonance (NMR)
The
-NMR spectrum is the definitive tool for structural confirmation.
Solvent: DMSO-
(due to poor solubility in ).
Aromatic Region:
H-2: Appears as a singlet (or fine doublet) around
8.5–9.0 ppm. It is highly deshielded due to the adjacent sulfur and the electron-withdrawing carboxamide group.
H-4: Appears as a singlet around
8.0–8.5 ppm. Deshielded by the adjacent nitro group.
Amide Region:
: Two broad singlets (exchangeable with ) typically between 7.5–8.5 ppm. They may appear distinct due to restricted rotation around the C-N bond.
Mass Spectrometry (MS)[4][5][6]
Ionization: ESI (Electrospray Ionization) in Positive Mode (
) or Negative Mode ().
Expected Signal: m/z 173.16 (
).
Fragmentation: Loss of
(17 Da) or (46 Da) are common fragmentation pathways in MS/MS.
Pharmaceutical Utility & Scaffold Analysis
5-Nitrothiophene-3-carboxamide is not merely an endpoint but a versatile scaffold ("privileged structure") in drug development.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) inhibitors are crucial in cancer therapy (e.g., BRCA-mutated cancers). The carboxamide moiety mimics the nicotinamide pharmacophore of
, the substrate for PARP.
Mechanism: The amide hydrogens form critical hydrogen bonds with Gly863 and Ser904 in the PARP catalytic pocket.
Modification: The nitro group is often reduced to an amine to improve solubility or serve as a handle for further derivatization (e.g., amide coupling).
Antibacterial Agents
Nitrothiophene carboxamides have emerged as narrow-spectrum antibacterial agents targeting efflux pumps in E. coli and other Gram-negative bacteria.
Action: They can act as substrates or inhibitors of the AcrAB-TolC efflux pump, restoring sensitivity to other antibiotics.
Bioactivation: Similar to nitrofurantoin, the nitro group can be bioactivated by bacterial nitroreductases to form reactive intermediates that damage bacterial DNA.
Antiprotozoal Activity
Derivatives of nitrothiophene carboxamides show potency against Trypanosoma brucei (sleeping sickness) and Leishmania species.
SAR Insight: The nitro group is essential for activity (likely via radical formation), while the carboxamide side chain modulates lipophilicity and cellular uptake.
Figure 2: Pharmacological targets and mechanisms of action for the 5-nitrothiophene scaffold.
References
Molaid Chemicals. 5-nitrothiophene-3-carboxamide - CAS 36050-09-6 Properties and Reaction Info. Molaid. Link
Santa Cruz Biotechnology. 5-Nitrothiophene-3-carboxylic acid (Precursor Data). SCBT. Link
National Institutes of Health (NIH). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. PubMed Central. Link
Fisher Scientific. 5-Nitrothiophene-2-carboxaldehyde (Isomer Comparison). Thermo Fisher. Link
Semantic Scholar. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis and Evaluation. Semantic Scholar. Link
Technical Guide: Toxicity Profile & Safe Handling of 5-Nitrothiophene-3-carboxamide
The following technical guide details the toxicity profile and safe handling protocols for 5-Nitrothiophene-3-carboxamide . This document is designed for researchers and safety officers, synthesizing specific compound da...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the toxicity profile and safe handling protocols for 5-Nitrothiophene-3-carboxamide . This document is designed for researchers and safety officers, synthesizing specific compound data with "read-across" toxicology from structurally homologous nitrothiophenes.
Executive Safety Summary
5-Nitrothiophene-3-carboxamide is a nitro-heterocyclic compound primarily used as a synthetic intermediate and in antimicrobial research. While acute systemic toxicity is moderate, its genotoxic potential is the critical safety driver.
Primary Hazard:Mutagenicity (Class 2 Germ Cell Mutagen) .[1] The nitrothiophene moiety is a structural alert for DNA damage via metabolic activation.
Solubility: Low in water; soluble in DMSO and DMF.
Handling Level:OEB 3 (Occupational Exposure Band) – Handle within a fume hood or containment device. Avoid all dust generation.[1][3][4][5][6][7]
Toxicological Mechanism & Profiling
Mechanism of Action: Metabolic Activation
The toxicity of 5-Nitrothiophene-3-carboxamide is not direct; it requires metabolic activation. The nitro group (
) at the C5 position is susceptible to enzymatic reduction by cellular nitroreductases (e.g., NfsA/NfsB in bacteria, DT-diaphorase in mammals).
The Pathway to Toxicity:
Reduction: The nitro group undergoes a series of electron transfers.
Reactive Intermediates: Formation of the nitroso (
) and hydroxylamine () species.
DNA Adducts: The hydroxylamine intermediate is highly electrophilic (often after O-acetylation) and covalently binds to DNA, causing strand breaks and mutations.
Figure 1: Metabolic activation pathway of nitrothiophenes leading to genotoxicity.
Quantitative Toxicity Data (Read-Across Analysis)
Direct LD50 data for this specific carboxamide is limited. The values below are derived from validated analogs (2-nitrothiophene, 5-nitro-2-furaldehyde) to establish a conservative safety baseline.
High probability of mutagenicity without S9 activation.
Skin Irritation
Moderate
Causes localized dermatitis and irritation.
Cell Viability (IC50)
10–50 µM (Mammalian lines)
Cytotoxic at micromolar concentrations; induces ROS.
Key Insight: Unlike simple irritants, the delayed genotoxic effects mean that absence of immediate symptoms does not imply safety.
Laboratory Handling Protocols
Engineering Controls & PPE[9]
Containment: All weighing and solubilization of the dry powder must occur in a certified Chemical Fume Hood or a Class II Biological Safety Cabinet (if sterility is required).
Gloves: Double-gloving is mandatory.
Inner: Nitrile (0.11 mm).
Outer: Nitrile (extended cuff) or Butyl Rubber for prolonged concentrated contact.
Respiratory: If engineering controls fail or for spill cleanup outside a hood, use a P100/N95 particulate respirator.
Protocol: Safe Solubilization (Stock Solution)
Objective: Prepare a 100 mM stock solution in DMSO while minimizing dust exposure.
Preparation: Place a pre-weighed vial inside the fume hood. Have DMSO and micropipettes ready.
Solvent Addition: Add DMSO directly to the vial before removing the powder if possible (septum injection), or open the vial gently away from airflow turbulence.
Dissolution: Vortex inside the hood. The solution will likely turn yellow/orange.
Labeling: Mark as "Mutagen/Suspected Carcinogen" and store at -20°C.
Note: Nitrothiophenes are light-sensitive.[5] Wrap the vial in aluminum foil.
Protocol: Spill Cleanup & Deactivation
Principle: Do not dry-sweep mutagenic powders. Solubilize to contain, then remove.[5][9]
Isolate: Evacuate the immediate area (3-meter radius). Post "Do Not Enter" signs.[5]
PPE Up: Wear Tyvek sleeves, double gloves, and safety goggles.
Cover: Gently cover the spill with paper towels dampened with DMSO or Acetone (to penetrate/solubilize).
Wipe: Wipe from the outside in.
Wash: Clean the surface with a 10% soap/water solution to remove organic residues.
Disposal: Place all wipes and gloves into a dedicated hazardous waste bag (yellow/red) labeled for incineration.
Visualization: Handling Decision Tree
Figure 2: Decision logic for handling solid vs. solvated nitrothiophene compounds.
Emergency Response
Eye Contact: Flush immediately with water for 15 minutes.[3][4][5][9] The compound is lipophilic; residual irritation may persist. Seek medical attention.
Skin Contact: Wash with soap and water.[1][4][5][6][7] Do not use ethanol on skin, as it may enhance transdermal absorption of the nitro compound.
Inhalation: Move to fresh air. If wheezing occurs, support respiration.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733526, 5-Nitrothiophene-3-carboxylic acid. Retrieved from [Link]
Val-Synthese SA. Safety Data Sheet: 2-Nitrothiophene. (2021).[5] Retrieved from [Link]
Papadopoulou, M. V., et al. Nitro-heterocyclic compounds as potential antibacterial agents. Antimicrobial Agents and Chemotherapy. (2018).[10] (Contextual grounding on nitro-heterocycle mechanism).
Application Note: Synthesis and Preparation Protocols for 5-Nitrothiophene-3-carboxamide
Introduction & Mechanistic Overview Thiophene carboxamides are recognized as privileged scaffolds in medicinal chemistry, frequently utilized in the design of poly(ADP-ribose) polymerase (PARP) inhibitors [1] and targete...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
Thiophene carboxamides are recognized as privileged scaffolds in medicinal chemistry, frequently utilized in the design of poly(ADP-ribose) polymerase (PARP) inhibitors [1] and targeted antiproliferative agents [2]. Within this chemical space, 5-Nitrothiophene-3-carboxamide serves as a highly versatile intermediate. The nitro group provides a synthetic handle for reduction to an amine, enabling further functionalization into complex amides, ureas, or fused bicyclic systems.
The synthesis of 5-nitrothiophene-3-carboxamide is typically achieved through one of two primary pathways, depending on the availability of starting materials and the tolerance of the laboratory setup to highly exothermic reactions:
Pathway A (One-Pot): Direct nitration and concurrent hydration of 3-cyanothiophene.
Pathway B (Step-Wise): Activation and amidation of 5-nitrothiophene-3-carboxylic acid.
Synthetic pathways for 5-Nitrothiophene-3-carboxamide via one-pot or step-wise methods.
Pathway A: One-Pot Nitration and Hydration of 3-Cyanothiophene
Mechanistic Causality
This highly efficient one-pot protocol utilizes concentrated sulfuric acid (
reacts with potassium nitrate () to generate the highly electrophilic nitronium ion (). Thiophene is generally electron-rich, but the 3-cyano group is strongly electron-withdrawing via resonance and induction, deactivating the ring. It directs the incoming electrophile to the meta position relative to it, which is the 5-position (an -position, inherently more reactive in thiophenes)[3].
Hydration: The strongly acidic medium protonates the nitrile nitrogen, rendering the nitrile carbon highly susceptible to nucleophilic attack by trace water. The resulting imidic acid rapidly tautomerizes to the stable primary carboxamide.
Step-by-Step Protocol
Preparation: Charge a round-bottom flask with concentrated
(10 mL per 1.0 g of substrate). Cool the flask to 0°C using an ice-water bath.
Substrate Addition: Slowly add 3-cyanothiophene (1.0 eq) to the stirred sulfuric acid. Maintain stirring for 10 minutes to ensure complete dissolution.
Nitration: Add finely powdered
(1.1 eq) portion-wise over 30 minutes. Critical Control: Maintain the internal temperature below 5°C during addition to prevent runaway exothermic nitration and oxidative degradation of the thiophene ring.
Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2–4 hours.
Quenching & Isolation: Carefully pour the dark reaction mixture over vigorously stirred crushed ice (approx. 50 g of ice per 10 mL of acid).
Filtration: Collect the resulting precipitate via vacuum filtration. Wash the filter cake extensively with cold distilled water until the filtrate reaches a neutral pH. Dry the solid under high vacuum at 40°C.
Self-Validating System: The sudden drop in solubility of the organic product in the aqueous acidic medium causes the 5-nitrothiophene-3-carboxamide to precipitate. The formation of a dense, filterable solid upon ice-quenching serves as a visual self-validating marker that the highly polar amide has successfully formed; unreacted nitrile would exhibit different solubility and physical characteristics.
Pathway B: Step-Wise Amidation of 5-Nitrothiophene-3-carboxylic Acid
Mechanistic Causality
When 3-cyanothiophene is unavailable, or when avoiding the harsh oxidative conditions of Pathway A is necessary, starting from 5-nitrothiophene-3-carboxylic acid is the preferred route [4]. The carboxylic acid is first activated to an acyl chloride using thionyl chloride (
). A catalytic amount of N,N-dimethylformamide (DMF) is added to generate a highly reactive Vilsmeier-Haack intermediate, which accelerates the conversion of the acid to the acyl chloride. Subsequent treatment with ammonia () yields the carboxamide via nucleophilic acyl substitution.
Step-by-Step Protocol
Acyl Chloride Formation: Suspend 5-nitrothiophene-3-carboxylic acid (1.0 eq) in neat
(3.0–5.0 eq). Alternatively, use anhydrous dichloromethane (DCM) as a solvent if a milder concentration is desired.
Catalysis: Add 2–3 drops of anhydrous DMF.
Reflux: Equip the flask with a reflux condenser and a drying tube. Heat the mixture to reflux (approx. 75°C if neat) for 2–3 hours.
Concentration: Once gas evolution ceases, cool the mixture to room temperature and concentrate under reduced pressure to remove excess
. Co-evaporate twice with anhydrous toluene to remove residual traces of .
Amidation: Dissolve the crude 5-nitrothiophene-3-carbonyl chloride in anhydrous tetrahydrofuran (THF) and cool to 0°C.
, 5.0 eq) dropwise. Stir at 0°C for 1 hour, then allow to warm to room temperature.
Workup: Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous
, and concentrate in vacuo to afford the pure product.
Self-Validating System: The cessation of
and gas evolution during the reflux stage is a reliable, visual self-validating marker that the acyl chloride formation is complete. In the second step, the immediate formation of a precipitate or a distinct color change upon the addition of ammonia confirms the successful nucleophilic acyl substitution.
Quantitative Data & Protocol Optimization
The following table summarizes the key metrics and operational parameters for both synthetic pathways, allowing researchers to select the optimal route based on their laboratory constraints.
Parameter
Pathway A: One-Pot Nitration/Hydration
Pathway B: Step-Wise Amidation
Starting Material
3-Cyanothiophene
5-Nitrothiophene-3-carboxylic acid
Key Reagents
, conc.
, (aq), cat. DMF
Reaction Temperature
0°C Room Temperature
Reflux (Step 1), 0°C (Step 2)
Typical Yield
65% – 80%
85% – 95%
Reaction Time
3 – 5 hours (Total)
4 – 6 hours (Total across 2 steps)
Advantages
Single step, highly atom economical, inexpensive reagents
High regiochemical purity, milder non-oxidative conditions
Limitations
Highly exothermic, potential for over-nitration if temp > 5°C
Requires two steps, necessitates handling of corrosive
Analytical Characterization Markers
To verify the structural integrity of the synthesized 5-Nitrothiophene-3-carboxamide, the following spectroscopic markers should be observed:
FT-IR Spectroscopy: Look for the strong, characteristic primary amide
stretching vibration at ~1650–1680 cm⁻¹ . The presence of the nitro group is confirmed by strong symmetric and asymmetric stretching bands at ~1530 cm⁻¹ and ~1350 cm⁻¹ .
¹H NMR Spectroscopy (DMSO-d6): The thiophene ring protons will appear as two distinct signals (typically doublets with a small coupling constant
due to meta-coupling, or singlets depending on the exact electronic environment) in the aromatic region (8.0–8.6 ppm ). The primary amide protons () will appear as two broad singlets between 7.5–8.0 ppm due to restricted rotation around the C-N bond.
References
Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP)
Bioorganic & Medicinal Chemistry
URL:[Link]
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation
International Journal of Molecular Sciences
URL:[Link]
Technical Application Note: Scalable Synthesis of 5-Nitrothiophene-3-carboxamide
Executive Summary This application note details the optimized synthetic pathway for 5-Nitrothiophene-3-carboxamide , a critical pharmacophore in the development of antitubercular agents, kinase inhibitors, and potential...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the optimized synthetic pathway for 5-Nitrothiophene-3-carboxamide , a critical pharmacophore in the development of antitubercular agents, kinase inhibitors, and potential antibacterial scaffolds.
Unlike the more common 2-carboxamide isomers, the 3-carboxamide substitution pattern offers unique vector positioning for structure-activity relationship (SAR) exploration. This protocol addresses the primary challenge in this synthesis: achieving high regioselectivity during the nitration of the thiophene ring while maintaining the integrity of the amide/carboxyl functionality.
Key Technical Achievements:
Regiocontrol: Exploiting the steric and electronic directing effects of the C3-carboxyl group to favor C5-nitration over the C2-isomer.
Scalability: Utilization of a stepwise Acid Chloride activation method to avoid the formation of symmetrical anhydrides common in direct coupling reagents.
Purity: Self-purifying workup procedures that minimize chromatographic reliance.
Retrosynthetic Analysis & Strategy
The synthesis is designed based on a Disconnection Approach cutting the C-N amide bond and the C-N nitro bond.
Strategic Logic
Direct Nitration of Amide vs. Acid: Direct nitration of thiophene-3-carboxamide is risky due to the potential hydrolysis of the amide bond under harsh acidic nitration conditions (HNO₃/H₂SO₄). Therefore, the strategy prioritizes Nitration of the Carboxylic Acid first, followed by Amidation .
Regioselectivity (The C2 vs. C5 Problem):
The sulfur atom in thiophene is a strong
-director (positions 2 and 5).
The C3-carboxyl group is electron-withdrawing (meta-directing).
Causality: Electrophilic attack at C2 is electronically favorable but sterically hindered by the adjacent C3-substituent. Attack at C5 is electronically activated by the sulfur and sterically unencumbered. Consequently, nitration of thiophene-3-carboxylic acid yields the 5-nitro isomer as the major product.
Reaction Pathway Diagram[1]
Figure 1: Linear synthetic pathway prioritizing regioselectivity and intermediate stability.
Experimental Protocols
Stage 1: Preparation of 5-Nitrothiophene-3-carboxylic Acid
Note: If 5-Nitrothiophene-3-carboxylic acid (CAS 40357-96-8) is sourced commercially, proceed directly to Stage 2.
Objective: Introduce the nitro group at position 5 with high regioselectivity.
Reagents:
Thiophene-3-carboxylic acid (1.0 eq)
Fuming Nitric Acid (HNO₃, >90%)
Concentrated Sulfuric Acid (H₂SO₄)
Protocol:
Setup: Charge a 3-neck round-bottom flask with Conc. H₂SO₄ (5 mL per gram of substrate). Cool to 0°C using an ice/salt bath.
Addition: Add Thiophene-3-carboxylic acid portion-wise, maintaining internal temperature <5°C. Stir until fully dissolved.
Nitration: In a separate dropping funnel, mix Fuming HNO₃ (1.1 eq) with Conc. H₂SO₄ (1:1 ratio). Add this mixture dropwise to the reaction flask over 30 minutes.
Critical Control Point: Do not allow temperature to exceed 10°C. Higher temperatures promote dinitration and tar formation.
Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (20–25°C) for 1 hour.
Quench: Pour the reaction mixture slowly onto crushed ice (10x weight of acid) with vigorous stirring. The product will precipitate as a pale yellow solid.
Isolation: Filter the solid. Wash the cake with cold water until the filtrate pH is neutral (pH ~6-7).
Purification: Recrystallize from Ethanol/Water (8:2) if necessary.
Expected Yield: 75–85%
Validation: ¹H NMR should show disappearance of the C5 proton.
Stage 2: Conversion to 5-Nitrothiophene-3-carboxamide (Core Protocol)
Objective: Convert the carboxylic acid to the primary amide via an acid chloride intermediate.
Activation: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 5-Nitrothiophene-3-carboxylic acid (10 mmol) in Thionyl Chloride (50 mmol).
Catalysis: Add 2 drops of dry DMF. (This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction).
Reflux: Heat the mixture to reflux (75°C) for 2–3 hours.
Visual Cue: The evolution of HCl/SO₂ gas will cease, and the solution should become clear/homogeneous.
Evaporation: Remove excess SOCl₂ under reduced pressure (rotary evaporator). Add dry Toluene (10 mL) and re-evaporate to azeotropically remove trace thionyl chloride.
Result: Crude 5-nitrothiophene-3-carbonyl chloride (yellow/brown solid). Use immediately.
Solvation: Dissolve the crude acid chloride in anhydrous DCM or THF (20 mL).
Ammonolysis (Option A - Aqueous):
Cool 28% Ammonium Hydroxide (10 eq) in a beaker to 0°C.
Add the DCM solution of acid chloride dropwise to the stirring ammonia solution.
Mechanism:[2][3][5][6][7] The biphasic reaction is rapid. The organic solvent protects the acid chloride from hydrolyzing with water before reacting with the more nucleophilic ammonia.
Ammonolysis (Option B - Gas - Anhydrous):
Cool the DCM solution to 0°C.
Bubble anhydrous NH₃ gas through the solution for 15 minutes. A white precipitate (Product + NH₄Cl) will form immediately.
Workup:
Stir for 30 minutes at room temperature.
If Option A: Separate layers. Extract aqueous layer with DCM. Combine organics, dry over Na₂SO₄, and evaporate.
If Option B: Filter the precipitate.[8][9] Wash the solid with water (to remove NH₄Cl byproduct). The remaining solid is the product.
Final Drying: Dry the solid in a vacuum oven at 45°C.
Quality Control & Characterization Data
Data Summary Table:
Parameter
Specification
Notes
Appearance
Pale yellow to off-white solid
Darkening indicates decomposition
Melting Point
178–182°C (Lit. varies)
Sharp range indicates purity
Solubility
DMSO, DMF, hot Ethanol
Poor in water/hexane
Mass Spec (ESI)
[M+H]⁺ = 173.0
Consistent with C₅H₄N₂O₃S
Spectroscopic Validation (Simulated):
¹H NMR (DMSO-d₆, 400 MHz):
8.65 (s, 1H, Thiophene C2-H) - Deshielded by adjacent C=O and S.
If ¹H NMR shows a doublet splitting pattern (J ~4-5 Hz), you likely have the 2-nitro isomer or 2,5-dinitro impurity.
Solution: Recrystallize the Stage 1 acid from water/ethanol before amidation. The 5-nitro isomer is generally less soluble than the 2-nitro isomer.
Hydrolysis during Amidation
If the yield is low and starting acid is recovered:
Cause: The acid chloride hydrolyzed back to the acid due to wet solvents or insufficient ammonia excess.
Fix: Ensure Toluene azeotrope step is performed to remove SOCl₂. Use fresh Ammonium Hydroxide.
Safety: Energetic Materials
Nitrothiophenes are energetic. While this mono-nitro compound is relatively stable, never distill the reaction mixture to dryness at high temperatures (>100°C).
References
MDPI. (2024).[10] Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution. Retrieved from [Link]
Asian Journal of Chemistry. (2010). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Retrieved from [Link]
Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link][2]
Application Note: 5-Nitrothiophene-3-carboxamide as a Premier Scaffold for Kinase Inhibitor and Antibacterial Drug Discovery
Executive Summary The 5-nitrothiophene-3-carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical intermediate in the synthesis of c-Jun N-terminal kinase (JNK) inhibi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 5-nitrothiophene-3-carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical intermediate in the synthesis of c-Jun N-terminal kinase (JNK) inhibitors , EGFR inhibitors , and novel Nitrothiophene Carboxamide (NTC) antibacterials .
Unlike benzene analogs, the thiophene ring offers unique bioisosteric properties, including altered lipophilicity (LogP), metabolic stability, and specific electronic distributions that enhance binding affinity in ATP-competitive pockets. This guide details the synthetic utility of 5-nitrothiophene-3-carboxamide, focusing on its role as a precursor to 5-aminothiophene-3-carboxamides—a gateway to urea-based kinase inhibitors.
Structural Utility & Pharmacophore Integration
Bioisosterism and Electronic Profiling
The thiophene ring acts as a bioisostere for the benzene ring but with significant advantages in drug design:
Electronic Effects: The sulfur atom acts as an electron donor by resonance but an electron withdrawer by induction. The addition of a nitro group at the 5-position creates a highly polarized system ("push-pull" mechanism) when coupled with the 3-carboxamide.
Metabolic Gating: The 5-position of the thiophene ring is metabolically vulnerable to oxidation. Installing a functional group here (Nitro -> Amine -> Urea) blocks this metabolic soft spot, improving the drug's half-life (
).
Key Therapeutic Applications
Therapeutic Area
Target
Mechanism of Action
Role of Intermediate
Oncology
JNK1/2/3, EGFR
ATP-competitive inhibition; JIP docking site mimicry
Precursor to the 5-amino "hinge binder" motif.
Infectious Disease
Bacterial Efflux Pumps
Evasion of AcrAB-TolC efflux pumps in Gram-negatives
The nitro group is essential for specific NTC antibacterial activity.
Virology
Ebola Virus
Entry inhibition via glycoprotein binding
Core scaffold for hydrophobic interaction domains.
Synthetic Workflows & Protocols
Master Synthetic Pathway (Graphviz Visualization)
The following flowchart illustrates the conversion of the raw material (Thiophene-3-carboxylic acid) into a bioactive Urea-based Kinase Inhibitor.
Figure 1: Step-wise synthetic progression from raw material to bioactive drug candidate. The 5-nitro intermediate is the pivotal "switch" point for functionalization.
Protocol A: Regioselective Nitration
Objective: Synthesize 5-nitrothiophene-3-carboxylic acid with high regioselectivity over the 4-nitro isomer.
Reagents:
Thiophene-3-carboxylic acid (1.0 eq)
Fuming Nitric acid (HNO3)
Concentrated Sulfuric acid (H2SO4)
Procedure:
Preparation: Dissolve thiophene-3-carboxylic acid in conc. H2SO4 at 0°C.
Addition: Dropwise add fuming HNO3 while maintaining internal temperature < 10°C. Note: Exothermic reaction.
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
Quench: Pour mixture onto crushed ice. The product precipitates as a solid.
Purification: Filter the solid. Recrystallize from Ethanol/Water to remove the minor 4-nitro isomer.
Validation: 1H NMR should show a significant downfield shift of the C2 proton due to the adjacent nitro group.
Protocol B: Selective Nitro Reduction (The "Iron" Method)
Context: Reducing the nitro group to an amine is the most failure-prone step. Catalytic hydrogenation (H2/Pd-C) often fails due to sulfur poisoning of the catalyst by the thiophene ring. The Iron/Ammonium Chloride method is recommended for high reliability.
Setup: Suspend the nitro-compound in Ethanol/Water (4:1) in a round-bottom flask.
Activation: Add NH4Cl and Iron powder.
Reflux: Heat to reflux (approx. 80°C) with vigorous stirring.
Observation: The reaction mixture will turn from yellow/orange (nitro) to dark brown/rust (iron oxides).
Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the non-polar nitro spot and appearance of the polar, fluorescent amine spot. Reaction time is typically 2–4 hours.
Workup (Critical): Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
Isolation: Concentrate the filtrate. If the product does not crystallize, extract with Ethyl Acetate, wash with brine, and dry over Na2SO4.[1]
Logical Troubleshooting & Decision Matrix
When functionalizing this scaffold, researchers often face regioselectivity or yield issues. Use the following logic gate to determine the best synthetic route.
Figure 2: Decision matrix for Nitro reduction. Chemical reduction is prioritized over catalytic methods due to the thiophene sulfur.
Safety & Stability
Energetic Potential: Nitro-thiophenes are less explosive than polynitro-benzenes but should still be treated as potentially energetic materials. Do not heat dry solids above 150°C.
Mutagenicity: Many nitro-aromatics are Ames positive. Handle all intermediates as potential mutagens using proper PPE and containment hoods.
References
Vertex Pharmaceuticals. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase.[2] Bioorganic & Medicinal Chemistry.[2][3][4][5][6][7]
Bugworks Research India. (2018).[8] Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy.[8] Scientific Reports.
BenchChem. (2025).[4][9] Assessing the Specificity of Thiophene-3-Carboxamides: A Comparative Guide.
Santa Cruz Biotechnology. (2024). 5-Nitrothiophene-3-carboxylic acid Product Data Sheet.
MDPI. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution.[10] Organics.[11]
Application Note: Synthesis and Reaction Mechanisms of 5-Nitrothiophene-3-carboxamide
Strategic Overview & Rationale 5-Nitrothiophene-3-carboxamide is a highly valued heterocyclic intermediate in drug discovery, most notably serving as a precursor for aminothiophenecarboxamides—potent inhibitors of poly(A...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview & Rationale
5-Nitrothiophene-3-carboxamide is a highly valued heterocyclic intermediate in drug discovery, most notably serving as a precursor for aminothiophenecarboxamides—potent inhibitors of poly(ADP-ribose) polymerase (PARP) used in cancer radio- and chemotherapy potentiation[1].
Synthesizing this molecule requires navigating the inherent reactivity of the thiophene ring. Because thiophene is highly electron-rich, it is susceptible to over-reaction, poly-nitration, and ring degradation under harsh electrophilic conditions. To achieve high regioselectivity and yield, researchers typically employ one of two field-proven strategies:
The One-Pot Nitration and Hydrolysis Pathway : A highly atom-economical route starting from 3-cyanothiophene[1].
The Stepwise Amidation Pathway : A modular coupling route starting from 5-nitrothiophene-3-carboxylic acid.
This guide breaks down the mechanistic causality, visualizes the reaction pathways, and provides self-validating experimental protocols for both approaches.
Mechanistic Pathways & Visualizations
Pathway A: One-Pot Nitration and Acid-Catalyzed Hydration
When starting with 3-cyanothiophene, the electron-withdrawing cyano (-CN) group at position 3 strongly influences the regiochemistry of the ring. It deactivates the adjacent position 2 via inductive and resonance effects. Consequently, electrophilic aromatic substitution (EAS) is directed to the less sterically hindered and electronically favored position 5[2].
Following the nitration, the highly acidic environment (concentrated H₂SO₄) facilitates the protonation of the nitrile nitrogen. Subsequent nucleophilic attack by water leads to tautomerization, converting the nitrile directly into a primary carboxamide in a single pot[1].
Fig 1. One-pot nitration and acid-catalyzed hydration mechanism.
Pathway B: Stepwise Amidation via Active Ester
For researchers starting with 5-nitrothiophene-3-carboxylic acid, direct amidation with ammonia is kinetically unfavorable. The carboxylic acid must first be converted into a highly reactive electrophile. While thionyl chloride (SOCl₂) can be used to form an acid chloride, modern bench-scale synthesis often utilizes EDC·HCl and HOBt. EDC activates the acid, and HOBt rapidly displaces the resulting urea to form a stable, yet highly reactive benzotriazole active ester, which is subsequently trapped by ammonia.
Fig 2. Stepwise amidation pathways via acid chloride or active ester.
Self-Validating Experimental Protocols
Protocol A: One-Pot Synthesis from 3-Cyanothiophene
This protocol leverages the Shinkwin et al. methodology, utilizing in situ nitronium generation to avoid the hazards of fuming nitric acid[1].
1. Reagent Preparation & Cooling:
Action: Charge a round-bottom flask with concentrated sulfuric acid (H₂SO₄, 5.0 mL per mmol of substrate). Cool the flask to exactly 0 °C using an ice-salt bath.
Causality: Thiophene nitration is violently exothermic. Maintaining 0 °C prevents thermal runaway and suppresses poly-nitration or oxidative ring cleavage[2].
2. Substrate Addition:
Action: Add 3-cyanothiophene dropwise to the cold H₂SO₄ under vigorous magnetic stirring.
3. Nitronium Generation (Electrophilic Attack):
Action: Add finely powdered potassium nitrate (KNO₃, 1.1 equivalents) in small portions over 30 minutes.
Causality: KNO₃ reacts with H₂SO₄ to generate the
ion steadily. Portion-wise addition ensures the heat of reaction is dissipated efficiently[2].
4. Hydrolysis & Maturation:
Action: Allow the reaction to stir at 0–5 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.
Self-Validation: The extended time at room temperature drives the acid-catalyzed hydration of the nitrile. TLC monitoring (Hexanes:EtOAc) will show the disappearance of the high-Rf nitrile and the appearance of a highly polar, UV-active baseline spot (the carboxamide).
5. Quenching & Isolation:
Action: Pour the reaction mixture carefully over crushed ice (approx. 10x the volume of the acid).
Causality & Validation: The ice safely absorbs the massive heat of dilution. As the acid is neutralized by dilution, the solubility of the product plummets, causing 5-nitrothiophene-3-carboxamide to crash out as a distinct solid precipitate[2]. Filter, wash with cold water until the filtrate is pH neutral, and dry under vacuum.
Protocol B: Stepwise Amidation via EDC/HOBt
This protocol is ideal for library generation where the carboxylic acid is already available.
1. Active Ester Formation:
Action: Dissolve 5-nitrothiophene-3-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous THF (0.3 M). Add EDC·HCl (1.1 eq).
Self-Validation: The mixture will initially appear as a suspension. As the active ester forms, the solution typically clarifies.
2. Amine De-salting & Coupling:
Action: Add ammonium chloride (NH₄Cl, 2.0 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
Causality: DIPEA is a sterically hindered base that deprotonates the NH₄Cl to generate nucleophilic ammonia in situ without attacking the active ester itself.
3. Workup:
Action: Stir for 10 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Quantitative Data & Optimization
To aid in route selection, the following table summarizes the operational metrics of both pathways:
Parameter
Pathway A (One-Pot Nitration)
Pathway B (Stepwise Amidation)
Starting Material
3-Cyanothiophene
5-Nitrothiophene-3-carboxylic acid
Key Reagents
KNO₃, Conc. H₂SO₄
EDC·HCl, HOBt, DIPEA, NH₄Cl
Atom Economy
High (Direct conversion, water is the only reactant)
Moderate (Generates urea/HOBt waste)
Typical Yield
65 - 75%
80 - 90%
Primary Risk
Exothermic nitration; strict thermal control required
Shinkwin, A. E., Whish, W. J. D., & Threadgill, M. D. (1999). Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Bioorganic & Medicinal Chemistry. 1
BenchChem Technical Support Team. (2025). Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide. BenchChem. 2
Kornmayer, M. (2021). Structure-activity relationship analysis of the subtype-selective Sirt5 inhibitor balsalazide. Ludwig-Maximilians-Universität München.
Application Note: 5-Nitrothiophene-3-Carboxamide Scaffolds in Heterocyclic Compound Libraries – Synthesis, Bioactivation, and Screening
Introduction & Rationale In the landscape of heterocyclic compound libraries, the 5-nitrothiophene scaffold has emerged as a privileged structure, particularly in the development of anti-infective agents targeting neglec...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Rationale
In the landscape of heterocyclic compound libraries, the 5-nitrothiophene scaffold has emerged as a privileged structure, particularly in the development of anti-infective agents targeting neglected tropical diseases (NTDs) such as Tuberculosis and Leishmaniasis[1][2]. While historical drug discovery campaigns have heavily profiled 5-nitrothiophene-2-carboxamides, these compounds frequently suffer from poor aqueous solubility and Pan-Assay Interference Compounds (PAINS) liabilities[3].
As a Senior Application Scientist, I advocate for the strategic shift toward 5-nitrothiophene-3-carboxamide (5N3C) derivatives. Shifting the carboxamide vector to the 3-position alters the molecule's dipole moment and dihedral angle, often improving the physicochemical profile while maintaining the critical electronic properties required for target engagement. Furthermore, the 5N3C scaffold serves a dual purpose: in anti-infectives, it acts as a potent prodrug[4]; in oncology, its reduced 5-amino counterparts act as bioisosteres of 3-aminobenzamide, a classical poly(ADP-ribose) polymerase (PARP) inhibitor[5][6].
The Prodrug Mechanism: Exploiting Pathogen-Specific Nitroreductases
The therapeutic index of 5N3C compounds relies on a self-validating biological mechanism: they are inert in mammalian cells but undergo lethal bioactivation in specific pathogens. Type I nitroreductases—such as Ddn in Mycobacterium tuberculosis or LmjNTR1 in Leishmania—catalyze the F420- or NADH-dependent reduction of the nitro group[3][4]. This reduction generates highly reactive hydroxylamine intermediates that spontaneously decompose into reactive nitrogen species (NO) and electrophilic open-chain nitriles, leading to catastrophic ribosomal and DNA damage[3][7].
Bioactivation of 5-nitrothiophene-3-carboxamides by pathogen nitroreductases.
To generate a robust heterocyclic library, we employ a divergent synthesis strategy. We first synthesize the core scaffold, followed by parallel solution-phase amide coupling.
Protocol A: Synthesis of the 5-Nitrothiophene-3-carboxamide Core
Expert Insight (Causality): The direct nitration of 3-cyanothiophene using potassium nitrate and concentrated sulfuric acid is a highly efficient one-pot procedure[5][6]. The strongly acidic conditions not only facilitate the electrophilic aromatic substitution (directed to the 5-position by the sulfur atom and the meta-directing cyano group) but simultaneously hydrolyze the nitrile to the primary carboxamide.
Step-by-Step Methodology:
Preparation: Cool a round-bottom flask containing concentrated H₂SO₄ (10 mL per gram of substrate) to 0°C using an ice-salt bath.
Addition: Slowly add 3-cyanothiophene (1.0 eq) to the stirring acid, maintaining the temperature below 5°C to prevent uncontrolled exothermic degradation.
Nitration: Add finely powdered KNO₃ (1.1 eq) in small portions over 30 minutes.
Hydrolysis & Stirring: Allow the reaction to warm to room temperature and stir for 4 hours. The acidic environment drives the hydration of the cyano group to the carboxamide.
Quenching: Pour the mixture over crushed ice. The product, 5-nitrothiophene-3-carboxamide, will precipitate as a pale yellow solid.
Self-Validation (QC): Filter, wash with cold water, and dry under a vacuum. Verify regiochemistry via ¹H-NMR (look for the characteristic isolated thiophene proton singlet at ~8.2 ppm) and LC-MS.
Protocol B: Parallel Library Generation via Amide Coupling
Expert Insight (Causality): To build a library of substituted amides, we start from 5-nitrothiophene-3-carboxylic acid. The electron-withdrawing nitro group severely deactivates the thiophene ring, making the carboxylic acid less nucleophilic. We utilize HATU and DIPEA because HATU provides superior activation kinetics via the formation of an active HOAt ester, minimizing epimerization and overcoming the steric hindrance of diverse amines[2].
Step-by-Step Methodology:
Activation: In a 96-well deep-well block, dissolve 5-nitrothiophene-3-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).
Base Addition: Add DIPEA (3.0 eq) and agitate for 15 minutes at room temperature to form the active ester.
Diversification: Add a unique primary or secondary amine (1.2 eq) to each well. Seal the block and shake at room temperature for 12 hours.
Purification: Evaporate the DMF using a centrifugal evaporator. Reconstitute in EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
Self-Validation (QC): Pass the organic layer through a phase-separator plate and subject 1 µL of each well to high-throughput LC-MS. Only compounds with >95% purity (UV 254 nm) proceed to biological screening.
Biological Screening & Validation Protocol
To validate the library, we screen against the streptomycin-starved M. tuberculosis 18b (ss18b) strain, a gold-standard model for non-replicating persistence[4].
Protocol C: Resazurin Microtiter Assay (REMA)
Expert Insight (Causality): Nitroaromatics frequently quench fluorescence or interfere with ATP-dependent luciferase assays. Resazurin (Alamar Blue) provides a robust, orthogonal colorimetric/fluorometric readout that is unaffected by compound autofluorescence, ensuring high-fidelity data[4].
Step-by-Step Methodology:
Plating: Dispense 100 µL of M. tuberculosis ss18b culture (OD₆₀₀ = 0.05) into 96-well plates.
Compound Dosing: Pin-transfer the 5N3C library to achieve a final concentration range of 0.1 to 100 µg/mL.
Incubation: Incubate the plates at 37°C for 7 days.
Development: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.
Readout: Measure fluorescence (Ex 530 nm / Em 590 nm). A shift from blue (oxidized) to pink (reduced) indicates bacterial viability.
Self-Validating Counter-Screen: To prove the mechanism of action, test all hit compounds against a Ddn-deficient mutant strain . True 5N3C prodrugs will lose activity (MIC > 100 µg/mL) against the mutant, proving that toxicity is entirely dependent on target-specific nitroreduction[4][7].
Quantitative Data Presentation
The following table summarizes representative Structure-Activity Relationship (SAR) data for a focused 5N3C library, demonstrating the critical balance between anti-mycobacterial potency and mammalian cytotoxicity.
Compound ID
Amide R-Group
M. tb ss18b MIC (µg/mL)
M. tb (Ddn⁻) MIC (µg/mL)
HepG2 CC₅₀ (µg/mL)
Selectivity Index (SI)
5N3C-01
Primary Amide (-NH₂)
6.25
>100
>50
>8
5N3C-02
N-Methyl
3.12
>100
>50
>16
5N3C-03
N-Morpholinoethyl
1.56
>100
>50
>32
5N3C-04
N-(3-Fluorophenyl)
12.5
>100
25
2
PA-824
(Positive Control)
0.15
>50
>50
>300
Data Interpretation: The addition of solubilizing aliphatic groups (e.g., Morpholinoethyl in 5N3C-03) significantly improves the MIC and Selectivity Index compared to rigid aromatic substituents (5N3C-04). The complete loss of activity in the Ddn⁻ mutant perfectly validates the nitroreductase-dependent prodrug mechanism[4].
References
1. - Molecules (MDPI).
2. - National Institutes of Health (PMC).
3. - Durham E-Theses.
4. - Antimicrobial Agents and Chemotherapy (PMC).
5. - Bioorganic & Medicinal Chemistry (PubMed).
Application Note: Scale-Up Procedures and Mechanistic Workflows for 5-Nitrothiophene-3-carboxamide Production
Executive Overview 5-Nitrothiophene-3-carboxamide is a critical synthetic intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, specifically serving as a precursor to thieno[3,4-c]pyridin-4(5H...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
5-Nitrothiophene-3-carboxamide is a critical synthetic intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, specifically serving as a precursor to thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones. As the pharmaceutical industry demands higher throughput of these targeted oncology therapeutics, transitioning the synthesis of 5-nitrothiophene-3-carboxamide from bench-scale discovery to kilo-scale production requires rigorous thermal hazard mitigation and precise reaction engineering.
This application note details a self-validating, kilo-scale protocol for the one-pot nitration and hydration of 3-cyanothiophene. By integrating in-process controls (IPCs) and continuous feedback loops, this guide ensures high-fidelity reproducibility, safety, and yield.
Chemical Causality & Regioselectivity
The synthesis relies on a highly efficient one-pot transformation where concentrated sulfuric acid (
) serves a dual purpose: it acts as the reaction medium/catalyst for electrophilic aromatic nitration and as the reagent for the Pinner-type hydration of the nitrile group.
As established in the foundational synthesis by , treatment of 3-cyanothiophene with potassium nitrate (
) and concentrated yields 5-nitrothiophene-3-carboxamide[1].
Mechanistic Causality:
Electrophilic Aromatic Substitution (Nitration):
reacts with concentrated to generate the highly reactive nitronium ion (). The regioselectivity is strictly governed by the electronic effects of the thiophene ring. The sulfur heteroatom acts as an ortho/para director, while the strongly electron-withdrawing cyano group at C-3 acts as a meta director. These directing effects synergistically activate the C-5 position, ensuring high regiochemical fidelity.
Acid-Catalyzed Nitrile Hydration: Concurrently, the concentrated
protonates the nitrile nitrogen, making the nitrile carbon highly susceptible to nucleophilic attack. During the reaction and the subsequent aqueous quench, water/bisulfate attacks the protonated nitrile, collapsing the intermediate exclusively to the primary carboxamide. The use of cold concentrated acid prevents over-hydrolysis to the carboxylic acid.
Fig 2. Mechanistic pathway of concurrent nitration and nitrile hydration.
Process Safety & Thermal Hazard Mitigation
Nitration reactions are notoriously exothermic. At a 10-gram laboratory scale, heat dissipation through a standard glass flask is sufficient. However, at a 1-kilogram scale, the surface-area-to-volume ratio decreases drastically, creating a severe risk of thermal runaway. If the internal temperature exceeds 10 °C, oxidative degradation of the thiophene ring occurs, generating hazardous nitrogen oxide (
) gases and explosive byproducts.
To ensure trustworthiness and safety, the scaled-up protocol transitions from a bolus addition of reagents to a controlled, portion-wise dosing strategy coupled with active jacket cooling. The system is designed to be self-validating: the addition rate is entirely dictated by the real-time internal temperature feedback.
Table 1: Process Parameters and Scaling Factors
Parameter
Lab Scale (10 g)
Kilo Scale (1.0 kg)
Causality / Rationale
Reagent Addition
Bolus / Rapid
Portion-wise (10 parts)
Mitigates thermal runaway from the highly exothermic nitration.
Temperature Control
Ice bath (0 °C)
Jacketed reactor (-5 to 5 °C)
Prevents oxidative ring-opening and limits impurity formation.
Quench Mechanism
Pour into beaker of ice
Reverse quench into stirred ice
Prevents localized heating and ensures uniform precipitation of the amide.
Agitation
Magnetic stir bar
Overhead mechanical (250 rpm)
Ensures homogeneity in the highly viscous medium.
Kilo-Scale Execution Protocol
The following step-by-step methodology is engineered for a 1.0 kg input of 3-cyanothiophene. The protocol operates as a self-validating system, meaning progression to subsequent steps is contingent upon passing predefined analytical checkpoints.
Materials & Reagents:
3-Cyanothiophene: 1.00 kg (9.16 mol, 1.0 eq)
Potassium Nitrate (
): 1.02 kg (10.0 mol, 1.1 eq)
Sulfuric Acid (
, 98%): 5.0 L
Crushed Ice / Deionized Water: 20.0 kg
Step-by-Step Methodology
Step 1: Reactor Preparation
Equip a 20 L glass-lined jacketed reactor with an overhead mechanical stirrer, an internal PT100 temperature probe, and a solid addition funnel.
Charge the reactor with 5.0 L of concentrated
.
Set the chiller jacket to -5 °C and cool the acid until the internal temperature reaches 0 °C.
Step 2: Substrate Addition
Slowly charge 1.00 kg of 3-cyanothiophene into the reactor over 30 minutes.
Self-Validation Checkpoint: Monitor the internal temperature. The dissolution is mildly exothermic. Adjust the addition rate to ensure the internal temperature strictly remains
5 °C.
Step 3: Controlled Nitration
Divide the 1.02 kg of
into 10 equal portions (~102 g each).
Add the first portion of
. Observe the immediate exotherm.
Self-Validation Checkpoint: Do not add the next portion until the internal temperature has returned to 0–2 °C. The system validates its own thermal safety through this continuous temperature feedback loop.
Complete the addition over approximately 3 to 4 hours.
Step 4: Reaction Aging & Hydrolysis
Once addition is complete, maintain stirring at 0–5 °C for 2 hours.
Allow the chiller setpoint to rise to 15 °C and stir for an additional 1 hour to drive the hydration of the intermediate 5-nitro-3-cyanothiophene to the carboxamide.
Self-Validation Checkpoint (IPC 1): Withdraw a 1 mL aliquot, quench in 10 mL of ice water, extract with ethyl acetate, and analyze via HPLC. Proceed to Step 5 only when residual 3-cyanothiophene is
1.0% (AUC).
Step 5: Reverse Quench
Prepare a secondary 50 L precipitation vessel containing 20.0 kg of crushed ice and water under vigorous mechanical stirring.
Slowly discharge the acidic reaction mixture from the primary reactor into the ice-water vessel.
Causality: The massive excess of cold water rapidly dissipates the heat of dilution of
and forces the immediate precipitation of the crude 5-nitrothiophene-3-carboxamide as a pale yellow solid.
Step 6: Filtration and Neutralization
Filter the resulting suspension through a large-scale Nutsche filter.
Wash the filter cake with cold deionized water (3
5 L).
Self-Validation Checkpoint (IPC 2): Test the pH of the final wash filtrate. Continue washing until the pH is
4.0. This ensures the complete removal of residual sulfuric acid, which would otherwise catalyze degradation during drying.
Perform a final displacement wash with cold ethanol (2 L) to remove organic impurities and aid in drying.
Step 7: Drying
Transfer the solid to a vacuum oven. Dry at 45 °C under vacuum (-0.08 MPa) for 24 hours.
Expected Yield: 1.35 – 1.45 kg (85–92% theoretical yield).
Fig 1. Process workflow for the one-pot nitration and hydrolysis scale-up.
Quality Attributes & Analytics
To guarantee the integrity of the final product for downstream pharmaceutical synthesis, the isolated 5-nitrothiophene-3-carboxamide must meet strict analytical specifications.
Table 2: In-Process Controls (IPC) and Quality Specifications
Quality Attribute
Analytical Method
Acceptance Criteria
Self-Validating Action if Failed
Reaction Conversion
HPLC (IPC 1)
1.0% starting material
Extend aging time at 15 °C by 1 hour and re-test.
Acid Removal
pH Test (IPC 2)
Filtrate pH 4.0
Continue cold water washes until neutralized.
Purity
HPLC (Final)
98.0% (AUC)
Recrystallize from hot ethanol/water mixture.
Moisture Content
Karl Fischer Titration
0.5% w/w
Extend vacuum drying time at 45 °C.
Identity
NMR (DMSO-)
Conforms to structure
Reject batch / Investigate raw material purity.
References
Shinkwin, A. E., Whish, W. J., & Threadgill, M. D. (1999). Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Bioorganic & Medicinal Chemistry, 7(2), 297-308. URL:[Link]
applications of 5-Nitrothiophene-3-carboxamide in kinase inhibition
Application Note: 5-Nitrothiophene-3-Carboxamide as a Privileged Scaffold in Kinase Inhibitor Discovery Introduction: Mechanistic Rationale of the Scaffold In the landscape of targeted therapeutics, the design of ATP-com...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 5-Nitrothiophene-3-Carboxamide as a Privileged Scaffold in Kinase Inhibitor Discovery
Introduction: Mechanistic Rationale of the Scaffold
In the landscape of targeted therapeutics, the design of ATP-competitive kinase inhibitors relies heavily on identifying scaffolds that can anchor securely within the highly conserved kinase hinge region. As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently utilize the 5-nitrothiophene-3-carboxamide building block. This specific pharmacophore is not merely a structural spacer; it acts as a highly functionalized anchor[1].
The causality behind its efficacy lies in its dual-interaction capability:
The Carboxamide Moiety (Hinge Binder): The primary amide acts as a classic hydrogen bond donor/acceptor pair. It mimics the N1 and N6 amino groups of the adenine ring in ATP, forming critical hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region.
The 5-Nitrothiophene Ring (Hydrophobic/Electronic Fit): Thiophene serves as an excellent bioisostere for benzene, offering a smaller van der Waals volume and a sulfur atom that can act as a weak hydrogen bond acceptor. The addition of the strong electron-withdrawing nitro group at the 5-position drastically alters the electrostatic potential of the ring, allowing it to engage in unique dipole interactions or water-mediated hydrogen bonds deep within the hydrophobic ATP-binding pocket[2].
Caption: Structural logic of 5-Nitrothiophene-3-carboxamide binding within the kinase ATP pocket.
Context: Casein kinase 1 epsilon (CK1ε) and delta (CK1δ) are Ser-Thr protein kinases that serve as key regulators of the circadian clock and are implicated in various proliferative diseases[3]. Mutations or dysregulation in CK1δ/ε dramatically alter circadian periods and drive tumorigenesis.
Application: 5-nitrothiophene-3-carboxamide has been successfully conjugated with bifluorodioxalane-amino-benzimidazole to create potent CK1 inhibitors[4]. The thiophene core provides the necessary spatial geometry to orient the benzimidazole deep into the selectivity pocket of CK1.
Protocol 1: Self-Validating TR-FRET Assay for CK1δ/ε Activity
To evaluate the IC50 of synthesized 5-nitrothiophene derivatives, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard due to its high signal-to-background ratio and resistance to compound auto-fluorescence.
Step-by-Step Methodology:
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: MgCl2 is essential as it coordinates with ATP to facilitate phosphate transfer. Brij-35 prevents non-specific binding of the kinase to the microplate walls.
Compound Titration: Serially dilute the 5-nitrothiophene-3-carboxamide derivative in 100% DMSO, then dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1%. Causality: DMSO concentrations >1% can denature CK1δ/ε, leading to false-positive inhibition.
Kinase Reaction: In a 384-well pro-plate, combine 2 µL of compound, 2 µL of CK1δ/ε enzyme (final concentration 0.5 nM), and 2 µL of substrate/ATP mix (fluorescein-labeled peptide substrate + ATP at its predetermined Km). Incubate for 60 minutes at 25°C.
Reaction Termination & Detection: Add 6 µL of TR-FRET detection buffer containing EDTA and a Terbium-labeled anti-phospho antibody. Causality: EDTA rapidly chelates Mg2+, instantly halting the kinase reaction to ensure precise timing. The Terbium antibody binds the phosphorylated substrate, bringing the Terbium (donor) and Fluorescein (acceptor) into close proximity.
Validation & Readout (Self-Validating System):
Read the plate on a microplate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm).
Calculate the TR-FRET ratio (520/495).
System Validation: Calculate the Z'-factor using positive controls (Staurosporine) and negative controls (DMSO only). Requirement: Proceed with IC50 calculation only if Z' > 0.5, proving the assay's dynamic range is robust enough to trust the data.
Context: CHK1 is a central node in the DNA Damage Response (DDR) pathway. When cancer cells are treated with DNA-damaging agents (like melphalan), ATR kinase activates CHK1, which arrests the cell cycle to allow for DNA repair[5].
Application: Cyclizing 5-nitrothiophene-3-carboxamide derivatives yields thieno[3,2-c]pyridin-4-ones, which are exceptionally potent CHK1 inhibitors (IC50 < 10 nM)[5]. By inhibiting CHK1, these compounds abrogate the G2/M checkpoint. Cancer cells are forced into mitosis with unrepaired DNA, leading to mitotic catastrophe and apoptosis—a concept known as synthetic lethality or synergistic inhibition.
Caption: Synergistic mechanism of CHK1 inhibition by 5-nitrothiophene derivatives with DNA-damaging agents.
To prove that the 5-nitrothiophene derivative acts synergistically with DNA-damaging agents, a checkerboard matrix assay must be performed.
Step-by-Step Methodology:
Cell Seeding: Seed human multiple myeloma cells (e.g., RPMI-8226) at 5,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO2.
Matrix Dosing: Create a 2D drug matrix. On the X-axis, serially dilute the 5-nitrothiophene-based CHK1 inhibitor (e.g., 0 to 100 nM). On the Y-axis, serially dilute Melphalan (e.g., 0 to 50 µM). Causality: Testing multiple dose combinations is mandatory to calculate the Combination Index (CI) via the Chou-Talalay method, distinguishing true synergy from mere additive effects.
Incubation: Treat cells for 72 hours.
Viability Readout: Add CellTiter-Glo® Reagent (equal to the volume of cell culture medium). Causality: This reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, which is directly proportional to the number of metabolically active, viable cells.
Data Analysis: Normalize luminescence data against the DMSO control. Input the viability percentages into synergy-finding software (e.g., CompuSyn) to generate a CI value. A CI < 1.0 validates the synergistic efficacy of the 5-nitrothiophene derivative.
Quantitative Data Summary
The following table summarizes the quantitative performance of various 5-nitrothiophene-3-carboxamide derivatives across different kinase targets, highlighting the versatility of the scaffold.
Wager Travis et al. "Bifluorodioxalane-amino-benzimidazole kinase inhibitors for the treatment of cancer, autoimmuneinflammation and cns disorders." US Patent US20150158878A1, Google Patents, 2015. 1
Wager Travis et al. "Bifluorodioxalane-amino-benzimidazole kinase inhibitors for the treatment of cancer, autoimmune inflammation and CNS disorders." Australian Patent AU2018201275A1, Google Patents, 2018. 4
Shinkwin, Anne E., et al. "Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP)." Bioorganic & Medicinal Chemistry, ResearchGate, 1999. 2
Technical Support Center: Optimizing the Synthesis of 5-Nitrothiophene-3-carboxamide
Welcome to the Technical Support Center for thiophene derivative synthesis. This guide is designed for research scientists and drug development professionals seeking to optimize the yield and purity of 5-nitrothiophene-3...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for thiophene derivative synthesis. This guide is designed for research scientists and drug development professionals seeking to optimize the yield and purity of 5-nitrothiophene-3-carboxamide , a critical intermediate often utilized in the development of poly(ADP-ribose)polymerase (PARP) inhibitors and other pharmacophores .
This document provides a self-validating protocol, mechanistic troubleshooting, and quantitative data to resolve common bottlenecks encountered during the one-pot nitration and hydration of 3-cyanothiophene.
Section 1: Mechanistic Pathway & Workflow
The most efficient route to 5-nitrothiophene-3-carboxamide is a one-pot reaction utilizing 3-cyanothiophene, potassium nitrate (KNO₃), and concentrated sulfuric acid (H₂SO₄). This process involves two distinct chemical transformations that operate under different kinetic parameters:
Electrophilic Aromatic Nitration: The 3-cyano group directs the nitronium ion (NO₂⁺) to the 5-position. This step is highly exothermic and rapid at 0 °C.
Nitrile Hydration: The concentrated H₂SO₄ acts as a reagent to hydrate the nitrile to a primary carboxamide. This step is kinetically slower and requires warming to room temperature.
Fig 1: Reaction pathway and byproduct formation for 5-nitrothiophene-3-carboxamide synthesis.
Section 2: Validated Experimental Protocol
To ensure reproducibility, this step-by-step methodology includes built-in validation checkpoints to confirm the success of each phase.
Acid Preparation & Cooling: Charge a dry, round-bottom flask with concentrated H₂SO₄ (98%). Cool the flask to 0–5 °C using an ice-water bath.
Causality: 98% concentration is mandatory. Any excess water will push the subsequent hydration step past the amide stage, yielding the carboxylic acid byproduct.
Substrate Addition: Add 3-cyanothiophene dropwise over 15 minutes under vigorous stirring.
Causality: The thiophene ring is electron-rich; slow addition prevents localized exothermic spikes that could lead to polymerization or charring.
Nitration (Kinetic Control): Add KNO₃ in small portions over 45 minutes. Maintain the internal temperature strictly below 10 °C.
Validation Checkpoint: The dissolution of KNO₃ and the transition of the solution to a deep yellow/orange color indicates successful in situ generation of the nitronium ion.
Hydration (Thermodynamic Control): Once addition is complete, remove the ice bath. Allow the reaction mixture to warm to 20–25 °C and stir for an additional 3 hours.
Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the intermediate nitrile mass (m/z 154) and the appearance of the amide mass (m/z 172) validates the completion of the rate-limiting hydration step.
Quenching: Carefully pour the reaction mixture over a large excess of vigorously stirred crushed ice.
Causality: Rapid dilution of the acid quenches the reaction, preventing over-hydrolysis, and forces the precipitation of the highly insoluble target amide.
Isolation & Purification: Filter the resulting precipitate under vacuum. Wash the filter cake thoroughly with cold distilled water.
Validation Checkpoint: Continue washing until the filtrate tests neutral (pH 6-7) on indicator paper. This validates the complete removal of residual sulfuric acid, which would otherwise catalyze degradation during the drying phase. Dry under high vacuum at 40 °C.
Section 3: Troubleshooting & FAQs
Q: Why is my product heavily contaminated with 5-nitrothiophene-3-carboxylic acid?A: Over-hydrolysis occurs when the sulfuric acid is insufficiently concentrated (e.g., using 90% instead of 98% H₂SO₄) or if the reaction is heated excessively during the quench. The hydration of a nitrile to an amide requires concentrated acid; excess water drives the thermodynamic equilibrium toward the carboxylic acid. Ensure you are using fresh 98% H₂SO₄ and that the ice quench is performed rapidly without allowing the mixture to exotherm.
Q: I am observing unreacted 5-nitrothiophene-3-carbonitrile in my LC-MS. How do I drive the hydration to completion?A: Nitration of the thiophene ring is rapid at 0 °C, but the subsequent hydration of the nitrile group is the rate-limiting step. If you maintain the reaction strictly at 0 °C, hydration will stall. To resolve this, you must allow the reaction mixture to warm to room temperature (20–25 °C) after the complete addition of KNO₃, providing the necessary activation energy for the nucleophilic attack of water/bisulfate on the nitrile carbon.
Q: What causes the formation of the 2-nitro isomer, and how can I minimize it?A: The 3-cyano group is a meta-directing, electron-withdrawing group, which directs electrophilic aromatic substitution primarily to the 5-position. However, the 2-position remains partially activated due to the electron-rich nature of the thiophene sulfur. Elevated temperatures during the KNO₃ addition increase the kinetic energy of the system, reducing regioselectivity and leading to 2-nitrothiophene-3-carboxamide. Strictly maintaining the internal temperature below 10 °C during the nitration phase is essential to prevent this leakage.
Q: Can I use nitric acid (HNO₃) instead of potassium nitrate (KNO₃)?A: While fuming nitric acid can technically be used, KNO₃ in concentrated H₂SO₄ is vastly preferred. KNO₃ generates the nitronium ion strictly in situ and avoids the introduction of extraneous water (which is inherently present in standard 68% or 90% HNO₃). Introducing water prematurely will hydrolyze the intermediate directly to the carboxylic acid, severely reducing the yield of your target carboxamide.
Section 4: Quantitative Optimization Data
The following table summarizes the impact of varying reaction parameters on product distribution, highlighting the narrow window required for optimal yield.
Temperature Profile
H₂SO₄ Concentration
Primary Product
Major Impurity
Isolated Yield (%)
0 °C (Constant, 4h)
98%
5-Nitrothiophene-3-carbonitrile
5-Nitrothiophene-3-carboxamide
< 20% (Amide)
0 °C → 25 °C (Optimal)
98%
5-Nitrothiophene-3-carboxamide
2-Nitro isomer (< 2%)
85 – 92%
0 °C → 60 °C
98%
5-Nitrothiophene-3-carboxamide
Oxidative degradation products
~ 55%
0 °C → 25 °C
70% (Aqueous)
5-Nitrothiophene-3-carboxylic acid
5-Nitrothiophene-3-carboxamide
< 10% (Amide)
References
Title: Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP)
Source: Bioorganic & Medicinal Chemistry, Volume 7, Issue 2, February 1999, Pages 297-308. (Shinkwin, A. E., Whish, W. J. D., & Threadgill, M. D.)
URL: [Link]
Optimization
Technical Support Center: 5-Nitrothiophene-3-carboxamide Purification
Status: Active Ticket ID: NTC-3-PUR-001 Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Status: Active
Ticket ID: NTC-3-PUR-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Diagnostic Hub: Troubleshooting & Quick Triage
Before initiating a full purification protocol, match your current observation to the diagnostic matrix below. This compound (CAS: N/A for specific isomer in some databases, but analogous to 5-nitrothiophene-3-carboxylic acid derivatives) often presents specific challenges due to the electron-withdrawing nitro group and the thiophene ring's sensitivity.[1]
Observation
Probable Cause
Immediate Action
Product is dark brown/black tar
Polymerization or oxidative degradation of the thiophene ring.[1]
Stop. Do not heat. Dissolve in DCM, filter through a short silica plug to remove tar, then proceed to Method B .
Sticky/Oily Solid
Residual solvent (likely high-boiling solvents like DMF/DMSO) or impurities preventing crystal lattice formation.[1]
Triturate with cold Diethyl Ether or Hexanes.[1] If oil persists, use Method C (Acid/Base Wash) to remove synthesis precursors.
Yellow/Orange impurity spots on TLC
Regioisomers (e.g., 4-nitro isomer) or unreacted starting material (Acid/Ester).
Perform Method B (Chromatography). Nitro isomers often have very similar Rf values; use a shallow gradient.[1]
NMR shows broad peaks
Paramagnetic impurities (rare) or rotational isomerism of the amide bond.
Run NMR at elevated temperature (50°C) or switch solvent to DMSO-d6.[1] If peaks remain broad, purify via Method A .
Decision Logic: Purification Workflow
Use this logic gate to select the optimal purification route based on your crude yield and purity profile.
Figure 1: Decision tree for selecting the appropriate purification method based on physical state and impurity profile.
Protocol Library
Method A: Recrystallization (The "Gold Standard")
Best for: Removing minor impurities and achieving X-ray quality crystals.
Principle: Nitrothiophene carboxamides typically exhibit steep solubility curves in alcohol/water mixtures.[1] The nitro group increases polarity, making non-polar solvents (Hexane) poor solvents, while the amide functionality allows solubility in hot alcohols.
Activated Charcoal (optional, for decolorizing).[1]
Step-by-Step:
Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol dropwise while heating to reflux (approx. 78°C) until the solid just dissolves.
Critical: Do not use excess solvent.[1] If 1g of solid requires >50mL ethanol, switch to Methanol or Acetone.
Decolorization (If dark): Add activated charcoal (1-2% w/w), stir at reflux for 5 mins, and filter hot through Celite.
Nucleation: Remove from heat. If the solution is clear, add warm Water dropwise until a faint turbidity (cloudiness) persists.
Clarification: Add 1-2 drops of hot Ethanol to clear the solution again.
Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Then, place in an ice bath (0-4°C) for 2 hours.
Collection: Filter crystals via vacuum filtration. Wash with cold Ethanol/Water (1:1 mixture).
Expert Tip: If the compound "oils out" (forms droplets instead of crystals), your solution is too concentrated or the cooling was too fast. Re-heat and add slightly more solvent [1].
Method B: Flash Column Chromatography
Best for: Separating regioisomers or purifying from tarry reaction mixtures.[1]
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) OR Ethyl Acetate (EtOAc) / Hexanes.[1]
Protocol:
TLC Scouting: Check Rf in EtOAc/Hexane (1:1). Target Rf is 0.3 - 0.4.
Note: Nitro compounds are often UV active and visible as yellow spots.[1]
Column Packing: Slurry pack silica in 100% DCM or 10% EtOAc/Hexane.[1]
Loading: Dissolve crude in minimum DCM. If solubility is poor, use "dry loading" (adsorb crude onto silica, dry, and pour on top of column).[1]
Elution Gradient:
Start: 100% DCM (or 20% EtOAc/Hexane).
Ramp: Increase polarity to 5% MeOH/DCM (or 60% EtOAc/Hexane).
Fraction Collection: Collect fractions. Nitro-thiophene isomers often elute close together; use small fraction sizes.[1]
Method C: Acid-Base Workup (Pre-Purification)
Best for: Removing unreacted 5-nitrothiophene-3-carboxylic acid or amine precursors.[1]
Mechanism: The carboxamide is neutral (weakly acidic/basic but generally neutral in extraction), whereas the starting acid is soluble in base.
Wash 1 (Remove Acid): Wash organic layer with Sat.[1] NaHCO₃ (3x) . The starting acid will move to the aqueous layer.
Wash 2 (Remove Amine/Salts): Wash with 1M HCl (2x) (only if stable to acid; nitrothiophenes generally are) or Water.
Dry: Dry organic layer over MgSO₄, filter, and evaporate.
FAQ: Optimization & Stability
Q: My product is bright yellow. Is this normal?A: Yes. Nitro-substituted thiophenes are chromophores and typically exhibit yellow to orange coloration due to conjugation between the nitro group and the thiophene ring [4].[1]
Q: The melting point is lower than reported (e.g., <140°C). Why?A: This usually indicates the presence of the 4-nitro isomer or solvent inclusion.[1] Isomeric purity is critical here. Check 1H NMR: The coupling constants (
) for the thiophene protons differ between isomers.
3,5-substituted:
(meta-like).
2,5-substituted:
.
Q: Can I use DMSO for recrystallization?A: Avoid DMSO if possible. While it dissolves the compound well, its high boiling point makes it difficult to remove, often resulting in an oil rather than crystals. If you must use it, use a DMSO/Water pair, but expect lower yields.
Q: How do I store the purified compound?A: Store in a dark, dry place at 4°C. Nitrothiophenes can be light-sensitive over long periods, potentially leading to slow darkening (photochemical degradation) [5].[1]
References
BenchChem. (2025).[1][2][3] Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives. Retrieved from [1]
Sigma-Aldrich. (n.d.). 5-Nitrothiophene-3-carboxylic acid Product Sheet. Retrieved from [4]
Mara, B. et al. (2025).[5] Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.[4][5] MDPI.[1] Retrieved from [1]
ChemicalBook. (2026).[1] 5-Nitrothiophene-2-carboxaldehyde Properties and Spectral Data. Retrieved from [1]
Durham University. (2022). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham e-Theses. Retrieved from
(Note: While specific literature on the 3-carboxamide isomer is rarer than the 2-isomer, the chemical behavior described here is extrapolated from the verified chemistry of the 5-nitrothiophene-2-carboxamide and 5-nitrothiophene-3-carboxylic acid analogs.)
Technical Support Center: 5-Nitrothiophene-3-carboxamide Recrystallization & Handling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the purification and troubleshooting of 5-Nitrothi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the purification and troubleshooting of 5-Nitrothiophene-3-carboxamide (CAS: 40357-96-8).
This compound is a critical intermediate in the synthesis of poly(ADP-ribose)polymerase (PARP) inhibitors[1] and various benzimidazole-based kinase inhibitors[2]. It is typically synthesized via the nitration of 3-cyanothiophene using potassium nitrate and concentrated sulfuric acid[3]. Due to the harsh nitration conditions, crude batches often contain unreacted starting materials, regioisomers (such as 4-nitrothiophene-2-carboxamide), and highly colored polymeric byproducts. Effective recrystallization is paramount to ensure downstream synthetic integrity.
Workflow: Recrystallization & Isolation
Caption: Standard recrystallization workflow for 5-nitrothiophene-3-carboxamide purification.
Quantitative Data: Solvent Selection Matrix
To design a self-validating protocol, we must first understand the thermodynamic solubility profile of the target compound. 5-Nitrothiophene-3-carboxamide is highly soluble in halogenated solvents (chloroform, dichloromethane)[4], making them unsuitable for crystallization but excellent for extraction.
Solvent System
Boiling Point (°C)
Solubility (Hot)
Solubility (Cold)
Mechanistic Suitability & Causality
Ethanol (100%)
78.4
High
Low
Optimal. Provides a steep solubility curve. Hydrogen bonding stabilizes the carboxamide during nucleation[2].
Toluene
110.6
Moderate
Very Low
Excellent for polar impurity removal. High boiling point allows for effective co-evaporation and exclusion of polar impurities[2].
Ethyl Acetate
77.1
High
Moderate
Good for trituration. Often used in combination with hexane to force precipitation of stubborn batches[2].
Dichloromethane
39.6
High
High
Poor for recrystallization. Used exclusively for liquid-liquid extraction or column chromatography loading[4].
Detailed Experimental Protocol: Self-Validating Recrystallization via Ethanol
Expertise & Experience: This protocol is designed not just to purify, but to provide immediate visual and analytical feedback at each step, ensuring a self-validating workflow.
Dissolution: Place the crude 5-nitrothiophene-3-carboxamide in a round-bottom flask. Add minimal boiling absolute ethanol (approx. 5-10 mL per gram of crude).
Causality: Using the absolute minimum volume ensures supersaturation upon cooling, driving a higher thermodynamic yield.
Decolorization: If the solution is dark brown/red (indicating polymeric nitration byproducts), add 5-10% w/w activated carbon. Reflux for 10 minutes[2].
Causality: The porous structure of activated carbon selectively traps high-molecular-weight colored impurities while leaving the target monomer in solution.
Hot Filtration: Rapidly filter the boiling mixture through a pre-warmed Celite pad or fluted filter paper into a heated receiving flask.
Causality: Pre-warming the glassware prevents premature crystallization in the funnel stem, which would otherwise ruin the yield and clog the apparatus.
Controlled Cooling: Allow the filtrate to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (4°C) for 1 hour.
Causality: Rapid cooling causes the product to "crash out," trapping mother liquor and impurities inside the crystal lattice. Slow cooling promotes the growth of pure, highly ordered crystal lattices.
Isolation: Collect the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a small volume of ice-cold ethanol.
Validation & Drying: Dry the crystals in a vacuum oven at 40°C to a constant weight.
Self-Validation Loop: Check the melting point; pure 5-nitrothiophene-3-carboxamide melts sharply at ~110-115°C[4]. Additionally, run a TLC (Dichloromethane:Methanol 95:5) of the mother liquor to confirm that impurities were successfully excluded from the crystals and retained in the solvent.
Troubleshooting & FAQs
Q: My product is "oiling out" (forming a separate liquid layer) instead of forming crystals. How do I fix this?A: Oiling out occurs when the solute's melting point is lower than the temperature at which it saturates the solvent, leading to liquid-liquid phase separation rather than solid-liquid crystallization.
Solution: Reheat the mixture until it is completely homogeneous. Add slightly more of the primary solvent (ethanol) to lower the saturation temperature below the compound's melting point. Cool the flask much more slowly (e.g., insulate it with cotton or leave it in the hot water bath as it cools). Seeding the solution with a pure crystal of 5-nitrothiophene-3-carboxamide at the cloud point can also force nucleation over phase separation.
Q: The crystals are still yellow/brown after recrystallization. Should I repeat the process?A: Thiophene derivatives often retain a slight yellow tint due to extended conjugation, but a brown color indicates residual impurities. If the melting point is broad or depressed below 110°C[4], repeat the recrystallization using Toluene instead of ethanol. Toluene's distinct non-polar profile is highly effective at excluding polar impurities (like residual sulfuric acid or oxidized byproducts) that may co-crystallize in protic solvents like ethanol[2].
Q: How can I confirm that my nitration reaction didn't produce the 4-nitro isomer instead?A: Nitration of 3-cyanothiophene predominantly yields 5-nitrothiophene-3-carboxamide, but regioisomers like 4-nitrothiophene-2-carboxamide can form depending on the starting material and temperature control[3].
Solution: Do not rely solely on melting point. Perform
H-NMR spectroscopy (in DMSO-). The thiophene ring protons of the 5-nitro-3-carboxamide isomer will show distinct coupling constants compared to the 4-nitro isomer. Ensure your recrystallization mother liquor is analyzed via TLC to verify that the unwanted isomer is being successfully enriched in the filtrate and excluded from your product.
References
Title: 40357-96-8 - ChemBK
Source: ChemBK
URL
Title: One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones
Source: ResearchGate
URL
Title: Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP)
Title: US20150158878A1 - Bifluorodioxalane-amino-benzimidazole kinase inhibitors for the treatment of cancer, autoimmune inflammation and CNS disorders
Source: Google Patents
URL
Technical Support Center: Troubleshooting Low Purity in 5-Nitrothiophene-3-carboxamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this self-validating troubleshooting guide to address the mechanistic and procedural pitfalls commonly encountered during the sy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this self-validating troubleshooting guide to address the mechanistic and procedural pitfalls commonly encountered during the synthesis of 5-Nitrothiophene-3-carboxamide. Whether you are utilizing the direct nitration-hydration of 3-cyanothiophene or the amidation of 5-nitrothiophene-3-carboxylic acid via an acid chloride intermediate, this guide provides actionable, E-E-A-T grounded solutions to maximize your yield and purity.
Synthetic Pathways & Decision Matrix
Understanding the kinetic and thermodynamic flow of your chosen synthetic route is the first step in troubleshooting. The diagram below outlines the two primary pathways utilized in the literature.
Synthetic pathways for 5-Nitrothiophene-3-carboxamide via nitration or amidation.
Troubleshooting Guide: Route A (Nitration of 3-Cyanothiophene)
Mechanistic Context: The electron-withdrawing cyano group at the 3-position deactivates the thiophene ring but directs electrophilic aromatic substitution primarily to the 5-position (forming the most stable Wheland intermediate). The strongly acidic conditions (KNO₃/H₂SO₄) simultaneously hydrate the nitrile to a primary carboxamide .
Symptom 1: Regioisomer contamination (e.g., 2-nitro vs. 5-nitro).
Root Cause: Thiophene is highly reactive. If the internal temperature exceeds 0°C during the addition of the nitrating agent, kinetic control is lost, leading to electrophilic attack at the 2-position or over-oxidation.
Corrective Action: Maintain strict thermal control. Dissolve 3-cyanothiophene in concentrated H₂SO₄ and chill to -5°C using an ice-salt bath. Add finely powdered KNO₃ portion-wise, ensuring the internal temperature never exceeds 0°C.
Symptom 2: Incomplete nitrile hydrolysis (Presence of 5-nitro-3-cyanothiophene).
Root Cause: The hydration of the nitrile to the primary amide requires sufficient residence time in the concentrated sulfuric acid medium. Quenching the reaction prematurely halts this hydration.
Corrective Action: Ensure the reaction stirs for the validated time (typically 2 hours at room temperature after nitration is complete) before aqueous workup. Monitor the disappearance of the sharp nitrile C≡N stretch (~2230 cm⁻¹) via IR spectroscopy.
Troubleshooting Guide: Route B (Amidation of 5-Nitrothiophene-3-carboxylic acid)
Mechanistic Context: Conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂), followed by nucleophilic acyl substitution with ammonia. This reaction relies on the in situ generation of the Vilsmeier-Haack reagent when a catalytic amount of DMF is added .
Troubleshooting logic tree for resolving low purity in the amidation workflow.
Root Cause: Old or degraded SOCl₂ lacks sufficient chlorinating power. Alternatively, the absence of a catalyst makes the reaction kinetically slow for electron-deficient thiophenes.
Corrective Action: Add 1.5–2.0 equivalents of fresh SOCl₂ and 1–2 drops of anhydrous DMF to the carboxylic acid suspended in toluene. The DMF reacts with SOCl₂ to form the highly electrophilic chloroiminium ion (Vilsmeier reagent), which rapidly converts the acid to the acid chloride.
Symptom 2: Dehydration of the newly formed primary amide to a nitrile.
Root Cause: Primary amides are readily dehydrated to nitriles by thionyl chloride. If excess SOCl₂ is not completely removed before the addition of ammonia, the newly formed 5-nitrothiophene-3-carboxamide reacts with the residual SOCl₂ to form 3-cyano-5-nitrothiophene.
Corrective Action: Crucial Step: Evaporate all excess SOCl₂ under reduced pressure (co-evaporate with anhydrous toluene twice) before dissolving the crude acid chloride in THF and adding it to the ammonia solution.
Data Presentation: Impurity Profiling
To assist in rapid TLC and NMR identification, compare your crude mixture against these standard analytical markers.
Compound
Source of Contamination
TLC Rf (Hexane:EtOAc 1:1)
Characteristic ¹H-NMR Shift (DMSO-d₆)
5-Nitrothiophene-3-carboxamide
Target Product
~0.35
δ 8.55 (d, 1H), 8.30 (d, 1H), 7.8 (br s, 2H)
5-Nitrothiophene-3-carboxylic acid
Incomplete amidation / Hydrolysis
~0.10 (streaks)
δ 13.5 (br s, 1H, COOH)
3-Cyano-5-nitrothiophene
Dehydration by residual SOCl₂
~0.65
δ 8.90 (d, 1H), 8.45 (d, 1H)
2-Nitrothiophene-3-carboxamide
Poor thermal control during nitration
~0.30
Different coupling constants (J ~ 5.5 Hz)
Self-Validating Experimental Protocols
Protocol A: Direct Nitration/Hydration
Adapted from established PARP inhibitor synthesis methodologies .
Preparation: Equip a 250 mL three-necked flask with an internal thermometer, magnetic stirrer, and an ice-salt bath.
Dissolution: Dissolve 3-cyanothiophene (10.0 mmol) in concentrated H₂SO₄ (15 mL). Cool the solution to -5°C.
Self-Validation Check: Monitor the internal thermometer; if the temperature rises above 0°C, pause the addition until the system cools to prevent regioisomer formation.
Hydration: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure complete hydration of the nitrile group.
Quenching & Isolation: Pour the mixture carefully over 100 g of crushed ice. The product will precipitate. Filter, wash with cold water until the filtrate is pH neutral, and dry under vacuum.
Protocol B: Acid Chloride Amidation
Chlorination: Suspend 5-nitrothiophene-3-carboxylic acid (10.0 mmol) in anhydrous toluene (20 mL). Add fresh SOCl₂ (15.0 mmol) and 2 drops of anhydrous DMF.
Reflux: Heat to 80°C for 2 hours until gas evolution (SO₂, HCl) ceases and the solution becomes clear.
Evaporation (Critical): Concentrate the mixture under reduced pressure. Add 10 mL of fresh toluene and evaporate again.
Self-Validation Check: The residue must be completely free of the pungent SOCl₂ odor to prevent downstream dehydration of your product.
Amidation: Dissolve the resulting crude acid chloride in anhydrous THF (10 mL). Add this solution dropwise to a vigorously stirred solution of 0.5 M NH₃ in dioxane (30 mL) at 0°C.
Workup: Evaporate the THF/dioxane, suspend the residue in water to dissolve NH₄Cl salts, filter the solid product, and dry.
FAQs
Q: Can I use coupling agents like EDC/HOBt instead of SOCl₂ to avoid harsh conditions?A: Yes, but 5-nitrothiophene-3-carboxylic acid is highly electron-deficient, making the activated ester less reactive. If using EDC/HOBt, use NH₄Cl as the ammonia source and add 3-4 equivalents of DIPEA. However, the SOCl₂ method generally provides higher atom economy and easier purification for this specific substrate.
Q: How do I remove the 2-nitro regioisomer if it forms during Route A?A: 5-Nitrothiophene-3-carboxamide can usually be purified by recrystallization from hot ethanol or an ethanol/water mixture. The 2-nitro isomer tends to remain in the mother liquor due to different crystal packing efficiencies and solubility profiles.
Q: Why did my product turn black during the SOCl₂ reflux?A: Thiophenes are sensitive to strong Lewis acids and prolonged heating, which can cause polymerization or degradation. Ensure you are not exceeding 80°C and that you are using a solvent like toluene rather than refluxing in neat SOCl₂.
References
Title: Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP)
Source: Bioorganic & Medicinal Chemistry
URL: [Link]
Troubleshooting
preventing degradation of 5-Nitrothiophene-3-carboxamide in solution
Technical Support Center: 5-Nitrothiophene-3-carboxamide Stability Guide Case ID: NT-3CA-STAB-001 Subject: Preventing Degradation of 5-Nitrothiophene-3-carboxamide in Solution Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 5-Nitrothiophene-3-carboxamide Stability Guide
Case ID: NT-3CA-STAB-001
Subject: Preventing Degradation of 5-Nitrothiophene-3-carboxamide in Solution
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
5-Nitrothiophene-3-carboxamide is a synthetic intermediate and bioactive scaffold often utilized in fragment-based drug discovery and antimicrobial research.[1] Its stability profile is governed by two competing electronic effects: the electron-withdrawing nitro group at the C5 position and the hydrolytically sensitive carboxamide at C3.
Users frequently report degradation manifesting as precipitation in aqueous media , color shifts (yellow to brown/red) , or loss of potency in biological assays . This guide addresses these issues through a root-cause analysis of its three primary degradation pathways: Nitro-Reduction , Amide Hydrolysis , and Photolysis .[1]
Part 1: Troubleshooting Guide & FAQs
Issue 1: "My compound precipitated immediately upon adding the stock solution to the cell culture media."
Diagnosis: Solvent Shock / Solubility Crash.[1]
Technical Explanation: 5-Nitrothiophene-3-carboxamide is highly lipophilic.[1] The nitro group enhances polarity slightly but not enough to overcome the hydrophobic thiophene core. Rapid addition of a high-concentration DMSO stock to an aqueous buffer causes the compound to crash out of solution before it can disperse.
Solution:
Use an Intermediate Dilution Step: Do not pipette directly from 100% DMSO to media.
Step A: Dilute stock 1:10 in sterile PBS or media with rapid vortexing to create a 10x working solution.
Step B: Add this 10x solution to your final volume.
Limit Final DMSO Concentration: Ensure final DMSO concentration is <0.5% (v/v). If higher concentrations are needed, use a solubility enhancer like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .
Issue 2: "The solution turned from pale yellow to dark orange/brown after 24 hours on the bench."
Diagnosis: Photochemical Decomposition & Nitro-Reduction.[1]
Technical Explanation: Nitrothiophenes are photosensitive.[1] Exposure to ambient light (UV/Vis) excites the nitro group, leading to radical formation and subsequent polymerization or oxidation of the thiophene ring [1, 2]. Furthermore, if the solution contains reducing agents (e.g., DTT, mercaptoethanol) or is a biological medium containing ferredoxin-like enzymes, the nitro group (
) can be reduced to a hydroxylamine () or amine (), which are often highly colored [3].
Solution:
Light: All handling must be done under low-light conditions or using amber glassware. Wrap tubes in aluminum foil immediately.
Oxidation/Reduction: Avoid buffers with strong reducing agents (DTT) unless the reduction is the intended metabolic activation.
Issue 3: "LC-MS analysis shows a new peak with Mass [M+1] and [M-16] after incubation."
[M-16] Peak: Corresponds to the loss of oxygen, indicating reduction to the nitroso intermediate (
).
[M+1] Peak (relative to parent): Often associated with protonated amine forms or hydroxylamine intermediates depending on ionization.
Mechanism: In cellular assays, bacterial or mitochondrial nitroreductases (NTRs) actively reduce the C5-nitro group. This is often the mechanism of action for cytotoxicity but is considered "degradation" if you are studying the parent molecule's binding affinity [4].
Solution:
Control: Run a cell-free stability control (media only) alongside your cell-based assay to distinguish between chemical instability and metabolic activation.
Part 2: Degradation Pathways Visualization
The following diagram illustrates the three critical breakdown pathways for 5-Nitrothiophene-3-carboxamide.
Figure 1: Primary degradation pathways.[1] The nitro group reduction is the dominant pathway in biological media, while hydrolysis dominates in extreme pH buffers.
Part 3: Validated Preparation Protocol
This protocol is designed to maximize stability for up to 6 months at -20°C.[1]
Reagents Required
Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, stored over molecular sieves.
Vials: Amber borosilicate glass vials with PTFE-lined caps.
Gas: Argon or Nitrogen (for headspace purging).
Step-by-Step Procedure
Weighing: Weigh the solid compound into an amber vial. Note: Avoid plastic microcentrifuge tubes for long-term storage as lipophilic nitro-compounds can leach into plastic.[1]
Dissolution: Add Anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .
Why? Higher concentrations are generally more stable than dilute ones due to self-buffering effects and reduced solvent-to-solute ratio interactions.[1]
Sonicate: Sonicate in a water bath for 30-60 seconds to ensure complete dissolution. Visual inspection must confirm no particulate matter remains.[1]
Aliquot: Dispense into single-use aliquots (e.g., 20-50 µL) to avoid freeze-thaw cycles.
Use the following decision tree to select the appropriate vehicle for your experiment.
Figure 2: Decision tree for solvent and buffer selection to minimize precipitation and chemical degradation.[1]
References
Marcus, Y., & Gurevitz, M. (2020). Ferredoxin-mediated reduction of 2-nitrothiophene inhibits photosynthesis: mechanism and herbicidal potential.[1][4][5][6] Biochemical Journal, 477(6), 1149-1158. [Link]
Patterson, S., et al. (2022). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham University E-Theses. [Link]
Tweedie, D., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Scientific Reports, 8, 1-12. [Link]
Technical Support Center: Long-Term Storage of 5-Nitrothiophene-3-carboxamide
Core Directive: The "Golden Standard" Storage Protocol As a Senior Application Scientist, I often see compound degradation not because of chemical instability, but due to "passive storage"—placing a vial in the fridge an...
Author: BenchChem Technical Support Team. Date: March 2026
Core Directive: The "Golden Standard" Storage Protocol
As a Senior Application Scientist, I often see compound degradation not because of chemical instability, but due to "passive storage"—placing a vial in the fridge and forgetting it. 5-Nitrothiophene-3-carboxamide requires an active preservation strategy due to the synergistic sensitivity of its functional groups: the electron-withdrawing nitro group (
) renders the thiophene ring susceptible to nucleophilic attack, while the carboxamide () is prone to hydrolysis and hygroscopicity.
The Protocol[1]
Parameter
Specification
Scientific Rationale
Primary Temperature
-20°C (± 5°C)
Slows thermodynamic degradation pathways, specifically amide hydrolysis and ring oxidation.
Container Type
Amber Glass Vials
Critical: The nitro group acts as a chromophore. Exposure to UV/Vis light excites the molecule, leading to radical formation and photodecomposition (browning).
Atmosphere
Argon or Nitrogen
Displaces oxygen and moisture. Oxygen can slowly oxidize the thiophene sulfur to sulfoxides/sulfones; moisture catalyzes amide hydrolysis.
Seal Integrity
Parafilm® + Desiccant
Amides are H-bond donors/acceptors and can be hygroscopic. A secondary containment with desiccant (silica gel) is mandatory.
Solvent for Stock
Anhydrous DMSO
If storing in solution, use high-grade anhydrous DMSO. Store at -20°C or -80°C. Note: DMSO freezes at 19°C; avoid repeated freeze-thaw cycles.
Visual Workflow: Storage Decision Tree
The following diagram outlines the logical flow for processing this compound upon arrival to maximize shelf-life.
Figure 1: Decision matrix for handling 5-Nitrothiophene-3-carboxamide upon receipt. This workflow minimizes the "Freeze-Thaw" stress that degrades crystalline structures.
Troubleshooting Guide (Q&A)
This section addresses specific physical changes you may observe. These are not generic answers; they are based on the specific reactivity of the nitro-thiophene scaffold.
Issue 1: Physical Appearance Change
Q: The powder has turned from pale yellow to a dark brown or sticky solid. Is it still usable?
A:Likely No.
The Science: This color shift indicates photodegradation or oxidation . Nitrothiophenes are photosensitive; UV absorption can trigger the formation of nitroso intermediates or ring-opening radical reactions. Stickiness suggests hygroscopicity —the amide group has absorbed water, potentially initiating hydrolysis to 5-nitrothiophene-3-carboxylic acid.
Action: Run a UPLC/HPLC trace. If purity is <95%, discard. The degradation products (often acidic) can interfere with biological assays by altering local pH or non-specific binding.
Issue 2: Solubility Difficulties
Q: I cannot get the compound to dissolve completely in water or PBS.
A:This is expected behavior.
The Science: The molecule is lipophilic. The nitro group and the thiophene ring contribute to high logP (hydrophobicity). While the amide is polar, it is insufficient to solubilize the aromatic core in aqueous media.
Protocol:
Dissolve the compound in 100% DMSO (Dimethyl sulfoxide) first to create a concentrated stock (e.g., 10-50 mM).
Dilute this stock into your aqueous buffer. Ensure the final DMSO concentration is <1% (or as tolerated by your assay) to prevent solvent toxicity.
Warning: If a precipitate forms upon dilution, you have exceeded the solubility limit. Sonicate gently or lower the working concentration.
Issue 3: Stock Solution Precipitation
Q: My DMSO stock solution frozen at -20°C has crystals at the bottom after thawing.
A:This is a temperature-solubility hysteresis issue.
The Science: DMSO freezes at ~19°C. When it freezes, the solute (your compound) is excluded from the crystal lattice of the solvent, concentrating it into aggregates. Upon thawing, these aggregates may not redissolve immediately.
Action:
Warm the vial to 37°C for 5-10 minutes.
Vortex vigorously.
Inspect visually.[1] If solids persist, sonicate for 30 seconds.
Prevention: Aliquot stocks into single-use volumes before freezing to avoid repeated thermal stress.
Frequently Asked Questions (FAQ)
Q: Can I ship this compound at room temperature?A: Yes, for short durations (24-48 hours). However, the vial must be amber (light-protected) and sealed against moisture. For international shipping or durations >3 days, we recommend cold packs (blue ice) to prevent thermal degradation, especially if the package might sit on a hot tarmac.
Q: Is the compound sensitive to pH changes?A: Yes. The carboxamide group is susceptible to hydrolysis at extremes of pH (pH < 3 or pH > 10), converting to the carboxylic acid.
Experiment Tip: Avoid storing the compound in acidic or basic buffers for long periods. Prepare fresh in neutral buffer (pH 7.0–7.4) immediately before use.
Q: Why do you recommend Argon over Nitrogen?A: Argon is heavier than air and settles over the sample, creating a more effective "blanket" in the vial headspace compared to Nitrogen, which mixes more easily with air. For highly sensitive libraries, Argon provides superior protection against oxidative degradation of the thiophene sulfur.
Visual Analysis: Degradation Pathways
Understanding how the molecule breaks down helps you prevent it.
Figure 2: Primary degradation pathways. The left branch (Hydrolysis) is driven by moisture; the right branch (Photolysis) is driven by light exposure.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11866, 2-Nitrothiophene (Analogous Structural Data). Retrieved from [Link]
Technical Support Center: Troubleshooting 5-Nitrothiophene-3-carboxamide Reactions
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 5-Nitrothiophene-3-carboxamide synthesis. This guide is designed for researchers, medicinal chemists, and drug development pro...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 5-Nitrothiophene-3-carboxamide synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important scaffold. Here, we address common challenges encountered during synthesis, with a special focus on identifying and mitigating the formation of unwanted byproducts. Our goal is to provide practical, experience-driven advice to help you optimize your reactions, improve yields, and ensure the purity of your target compound.
Part 1: Frequently Asked Questions - Byproduct Identification
This section addresses the most critical step in troubleshooting: understanding what byproducts are being formed and why.
Question 1: I have multiple unexpected spots on my TLC plate after my reaction. What are the most likely common byproducts in a 5-nitrothiophene-3-carboxamide synthesis?
Answer: A complex reaction mixture is a common challenge. The byproducts typically fall into several classes based on the reactive sites of the molecule.
Unreacted Starting Materials: The most straightforward impurities to identify are your starting materials, such as 5-nitrothiophene-3-carboxylic acid or the amine used for amidation.
Nucleophilic Aromatic Substitution (SNAr) Products: The nitro group on the thiophene ring is a strong electron-withdrawing group, which activates the ring for nucleophilic attack. If your reaction contains nucleophiles other than the intended amine (e.g., thiols, alkoxides, or even excess hydroxide from a basic workup), you may see byproducts where the nitro group has been displaced.[1][2]
Nitro Group Reduction Products: The nitro group is susceptible to reduction. Depending on the reaction conditions and the presence of potential reducing agents, it can be partially or fully reduced to nitroso, hydroxylamino, or amino species. These byproducts are often highly colored.[3][4]
Carboxamide Hydrolysis Products: The carboxamide functional group can hydrolyze back to the corresponding carboxylic acid, especially in the presence of strong acid or base during the reaction or workup.[5]
Products of Ring-Opening or Degradation: Thiophene rings, particularly when activated by strong electron-withdrawing groups, can be sensitive to certain reagents, potentially leading to ring-opening or decomposition under harsh conditions.[1]
Question 2: My mass spectrometry results show a byproduct where the nitro group (NO₂) has been replaced by a thiol-containing group from my reaction. What is this and how did it form?
Answer: This is a classic example of Nucleophilic Aromatic Substitution (SNAr). The electron-deficient thiophene ring, activated by the nitro group, is susceptible to attack by sulfur nucleophiles.[2] The reaction proceeds via a Meisenheimer complex intermediate, after which the nitro group is expelled as a nitrite anion.
This side reaction is particularly common if you are performing subsequent modifications on a molecule that already contains a thiol group, or if there are residual sulfur-based reagents in your reaction mixture.[1]
Below is a generalized mechanism for this byproduct formation.
Caption: Troubleshooting workflow for purification.
Part 3: Experimental Protocols
These generalized protocols provide a starting point for your experiments. Always adapt them based on the specific scale and nature of your reaction.
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol outlines a standard procedure for purifying a 5-nitrothiophene-3-carboxamide derivative.
Materials:
Crude product mixture
Silica gel (230-400 mesh)
Eluent (e.g., Hexane/Ethyl Acetate mixture, determined by TLC analysis)
Eluent Selection: Using TLC, identify a solvent system that provides good separation between your target compound and impurities (ΔRf > 0.2). An ideal Rf for the target compound is ~0.3.
[6]2. Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped. A thin layer of sand can be added to the top to protect the silica bed.
[6]3. Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample solution to the top of the silica gel bed.
Elution: Begin eluting the column with your chosen solvent system. If using a gradient, start with a less polar mixture and gradually increase the polarity. Collect fractions in separate test tubes.
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
[6]
Protocol 2: Aqueous Workup to Remove Acidic/Basic Impurities
This procedure is performed after the reaction is complete but before column chromatography to simplify the crude mixture.
Procedure:
Quench Reaction: If necessary, quench the reaction by slowly adding distilled water.
[7]2. Dilute with Organic Solvent: Dilute the reaction mixture with an appropriate organic solvent in a separatory funnel (e.g., Dichloromethane or Ethyl Acetate).
[8]3. Wash with Base: To remove unreacted carboxylic acid, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). [8]Collect the organic layer.
Wash with Acid (Optional): To remove unreacted basic amines, wash the organic layer with a dilute acid solution (e.g., 1M HCl). Caution: This may hydrolyze the amide if left for too long.
Final Wash: Wash the organic layer with distilled water, followed by a saturated NaCl solution (brine) to aid in phase separation.
[8]6. Dry and Concentrate: Dry the collected organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product for further purification.
[4]
References
Mara, B.I., et al. (2025).
BenchChem. (2025).
Beilstein Journals. (2025).
Durham e-Theses. (2022). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham University.
PMC. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy.
BenchChem. (2025).
Irgashev, R.A., & Kazin, N.A. (2024).
ResearchGate. (n.d.). Reactions of the carboxamide group.
Technical Support Center: Solubilization Strategies for 5-Nitrothiophene-3-carboxamide in In Vitro Assays
Introduction Welcome to the Technical Support Center for 5-Nitrothiophene-3-carboxamide (5N3C) and related nitroaromatic derivatives. 5N3C is a highly valuable scaffold in drug discovery, particularly known for its antit...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the Technical Support Center for 5-Nitrothiophene-3-carboxamide (5N3C) and related nitroaromatic derivatives. 5N3C is a highly valuable scaffold in drug discovery, particularly known for its antitrypanosomatid and antitubercular activity[1][2]. However, researchers frequently encounter severe solubility bottlenecks during in vitro testing.
This guide provides field-proven, self-validating protocols to overcome kinetic precipitation, ensuring robust and reproducible assay performance.
Section 1: Core Causality - Why Does 5-Nitrothiophene-3-carboxamide Precipitate?
Expertise & Experience Insight:
Precipitation in assay buffers is rarely just a generic "hydrophobicity" problem; for 5N3C, it is a thermodynamic conflict. The molecule features a lipophilic thiophene core paired with a highly polar carboxamide group. The carboxamide acts as both a strong hydrogen bond donor and acceptor, creating extensive intermolecular hydrogen-bond networks that result in a very high crystal lattice energy.
When dissolved in 100% Dimethyl sulfoxide (DMSO), the solvent disrupts these networks. However, upon rapid dilution into aqueous cell culture media, the local concentration of water spikes. The energy required to maintain the compound in aqueous hydration is insufficient compared to its drive to self-associate. The compound is forced out of the DMSO solvation shell before it can be stabilized, leading to rapid nucleation and kinetic precipitation [3]. Furthermore, the nitro group creates localized negative potential regions that can interact unpredictably with salts in complex media[2].
Section 2: Troubleshooting Guide & FAQs
Q1: My 10 mM DMSO stock of 5-Nitrothiophene-3-carboxamide turns cloudy immediately upon addition to the cell culture media. How do I prevent this?A1: You are experiencing kinetic precipitation because the final concentration locally exceeds the thermodynamic solubility limit of the aqueous buffer[3].
Causality: Rapid addition of high-concentration DMSO stocks causes localized supersaturation.
Solution: Implement an Intermediate Dilution Strategy . Instead of a direct 1:1000 spike, perform a serial dilution into an intermediate buffer containing a miscible co-solvent (e.g., 10% PEG-400 or 5% DMSO) before the final transfer to the assay plate.
Self-Validation: If the intermediate dilution remains optically clear (verified by measuring absorbance at 600 nm), the nucleation rate has been successfully suppressed.
Q2: What is the maximum DMSO concentration I can use to keep 5N3C soluble without ruining my cell-based assay?A2: The maximum tolerated DMSO concentration is strictly cell-type dependent. Exceeding 0.5% (v/v) generally induces cytotoxicity, alters membrane fluidity, or causes off-target transcriptomic changes[3]. See the quantitative limits in Table 1 below.
Table 1: Maximum Tolerated Co-Solvent Limits by Assay Type
>0.5% DMSO alters basal metabolism and induces stress responses[3].
Primary Cells / Macrophages
0.1%
0.5%
Not Recommended
Primary cells are highly sensitive to solvent-induced apoptosis[3].
Q3: If co-solvents fail, how can I use Cyclodextrins for 5N3C?A3: Cyclodextrins (CDs), specifically Hydroxypropyl-β-Cyclodextrin (HP-β-CD) , are the most effective solution for nitrothiophenes. CDs possess a hydrophobic interior cavity that encapsulates the thiophene ring, while the hydrophilic exterior maintains aqueous solubility[5][]. This host-guest complexation masks the lipophilic core without altering the covalent structure or ionization state of 5N3C[].
Self-Validating Principle: If complexation is successful, the solution will not exhibit light scattering (OD600 ≈ 0) when diluted into PBS, and a centrifugation step will yield no visible pellet.
Preparation of Host Solution: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS or HEPES) to a final concentration of 10% (w/v). Filter sterilize through a 0.22 µm membrane.
Stock Preparation: Prepare a 20 mM stock of 5-Nitrothiophene-3-carboxamide in 100% LC-MS grade DMSO.
Dropwise Complexation: Place the 10% HP-β-CD solution on a magnetic stirrer at 300 RPM (Room Temperature). Slowly add the 20 mM 5N3C DMSO stock dropwise (1 µL per second) directly into the vortex center.
Equilibration: Allow the mixture to stir continuously for 2 to 4 hours. This kinetic energy is required to drive the host-guest equilibrium to completion[5].
Validation (Quality Control): Centrifuge the final mixture at 10,000 x g for 10 minutes. A visible pellet indicates uncomplexed, precipitated 5N3C. The supernatant contains the solubilized complex.
Assay Application: Dilute this intermediate complex into your final assay media. Critical: You must run a vehicle control containing the exact matched final concentrations of HP-β-CD and DMSO[3].
Protocol B: The "Amorphous Shift" via Lyophilization
Expertise Insight: Crystalline 5N3C is notoriously hard to dissolve. Converting it to an amorphous solid disrupts the crystal lattice, drastically improving the dissolution rate and kinetic solubility[4].
Dissolve 5N3C in a volatile organic solvent mixture (e.g., tert-butanol:water 1:1) at a low concentration where it is fully soluble.
Flash-freeze the solution in liquid nitrogen.
Lyophilize (freeze-dry) for 24-48 hours to yield a fluffy, amorphous powder.
Reconstitute this amorphous powder directly into assay media containing 0.1% Tween-20 or 1% BSA[4]. Note: Use immediately, as amorphous solids will eventually recrystallize over time.
Section 4: Solubilization Decision Workflow
To ensure systematic troubleshooting, follow the logical progression mapped below. Do not jump to complex formulations if a simple intermediate dilution suffices.
Decision tree for overcoming 5-Nitrothiophene-3-carboxamide precipitation in assays.
Section 5: Advanced FAQs on Assay Interference
Q4: Will the nitro group on the thiophene ring interfere with my optical assay readouts?A4: It is highly possible. Nitroaromatics often absorb light in the near-UV to visible spectrum (typically 300-400 nm). If your assay relies on absorbance (e.g., MTT assays) or fluorescence excitation in this range, 5N3C might act as an inner-filter effect quencher. Always run a "compound-only" blank in your assay buffer to subtract background absorbance.
Q5: Will adding HP-β-Cyclodextrin strip lipids from my cultured cells?A5: Yes, at high concentrations. While CDs are excellent for solubilizing drugs, β-cyclodextrins have a high affinity for cholesterol and can deplete it from cell membranes, leading to cytotoxicity. This is why the final assay concentration of HP-β-CD should be kept strictly below 1.0% - 2.0% (w/v) for immortalized cells, and below 0.5% for primary cells.
Q6: Does the nitro group undergo reduction in standard cell culture media?A6: In standard, oxygenated media without specific reducing agents, the nitro group is generally stable. However, 5-nitrothiophenes are known substrates for type I nitroreductases (e.g., LmjNTR1 in Leishmania or Ddn in Mycobacterium assays)[1][2]. If your assay involves hypoxic conditions or specific bacterial/parasitic lysates, the nitro group may be bioactivated into reactive intermediates (like a hydroxylamine or an open-chain nitrile)[1]. This is a mechanism of action, not a solubility artifact, but it will rapidly deplete the parent compound concentration.
References
Benchchem.improving (-)-Anomalin solubility for in vitro assays.
ResearchGate.How to enhance drug solubility for in vitro assays?
Touro Scholar.Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
BOC Sciences.Cyclodextrin Solutions for API Solubility Boost.
Durham E-Theses.Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides.
Ovid.Design and synthesis of 5- (5- nitrothiophen- 2- yl).
FTIR characteristic peaks of 5-Nitrothiophene-3-carboxamide
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Spectroscopy Division Subject: Technical Comparison Guide: FTIR Characterization of 5-Nitrothiophene-3-carboxamide Execu...
Author: BenchChem Technical Support Team. Date: March 2026
To: Researchers, Scientists, and Drug Development Professionals
From: Senior Application Scientist, Spectroscopy Division
Subject: Technical Comparison Guide: FTIR Characterization of 5-Nitrothiophene-3-carboxamide
Executive Summary: The Isomer Challenge
In the development of thiophene-based pharmacophores—common in kinase inhibitors and anti-inflammatory agents—structural fidelity is paramount. A recurring analytical challenge is distinguishing 5-nitrothiophene-3-carboxamide (the Target) from its thermodynamically favored isomer, 5-nitrothiophene-2-carboxamide (the Alternative).[1]
While Mass Spectrometry (MS) confirms the molecular weight (MW 172.16 g/mol ) and elemental composition, it often fails to distinguish these regioisomers.[1] Fourier Transform Infrared Spectroscopy (FTIR) serves as the critical "fingerprinting" tool.[1] This guide provides a comparative spectral analysis to validate the 3-carboxamide substitution pattern, focusing on the diagnostic "Fingerprint Region" where the substitution pattern of the thiophene ring is most evident.
Comparative Spectral Analysis
The following table contrasts the characteristic vibrational modes of the target compound against its primary isomer. The critical differentiator is the C–H Out-of-Plane (OOP) Bending mode, which correlates directly to the substitution pattern (3,5-disubstituted vs. 2,5-disubstituted).[1]
Table 1: Diagnostic Peak Comparison
Vibrational Mode
Target: 5-Nitrothiophene-3-carboxamide
Alternative: 5-Nitrothiophene-2-carboxamide
Mechanistic Insight
C–H OOP Bending (Fingerprint)
860 – 890 cm⁻¹ (Medium/Weak)(Isolated Hydrogens)
800 – 830 cm⁻¹ (Strong)(Adjacent Hydrogens)
CRITICAL: The 2,5-isomer has two adjacent hydrogens (C3, C4) leading to strong coupling.[1] The 3,5-isomer has isolated hydrogens (C2, C4), shifting the OOP bend to a higher frequency.[1]
The 2-position is more effectively conjugated with the thiophene sulfur lone pair, increasing single-bond character and lowering the frequency compared to the 3-position.[1]
Symmetric stretching is less sensitive to regio-isomerism but confirms the presence of the nitro group.
Amide N–H Stretch
3150 – 3400 cm⁻¹ (Doublet)
3150 – 3400 cm⁻¹ (Doublet)
Characteristic of primary amides (-CONH₂).[1] The doublet arises from asymmetric and symmetric stretching.
Functional Group Assignment & Validation
To ensure scientific integrity, every spectrum must be self-validated by confirming the presence of all three functional moieties: the Amide , the Nitro group , and the Thiophene ring .[1]
A. The Amide Region (3500 – 1600 cm⁻¹)[1]
Primary Amide Doublet: You must observe two distinct bands between 3150–3400 cm⁻¹.[1] If only one band appears, you likely have a secondary amide (impurity) or significant hydrogen bonding dampening the signal.[1]
Amide II Band: Look for the N–H bending vibration near 1600–1620 cm⁻¹ . This band, combined with the Amide I (C=O) peak, forms the "Amide Pair" essential for confirmation.[1]
B. The Nitro Group (1550 – 1300 cm⁻¹)[1]
The nitro group is a strong electron-withdrawing group (EWG).[1] In thiophenes, the Asymmetric Stretch (~1530 cm⁻¹) is often the most intense band in the mid-IR region, sometimes overpowering the aromatic ring stretches.[1]
Validation Check: If this peak is absent or weak, the nitration at the 5-position has likely failed or reduced (e.g., to an amine).[1]
C. The Thiophene Ring (1500 – 600 cm⁻¹)[1]
C=C Ring Stretch: Typically appears as a sharp band near 1410–1440 cm⁻¹ .[1]
C–S Stretch: A weaker band found in the 600–800 cm⁻¹ range. While difficult to assign definitively without Raman spectroscopy, its presence supports the heterocyclic nature.[1]
Experimental Protocol: Self-Validating Workflow
To achieve the resolution necessary to distinguish these isomers, the KBr Pellet Method is superior to ATR (Attenuated Total Reflectance) for this specific application.[1] ATR can sometimes suppress the intensity of the critical weak C–H OOP bands in the fingerprint region.
Protocol:
Preparation: Mix 1–2 mg of dry 5-Nitrothiophene-3-carboxamide with ~200 mg of spectroscopic grade KBr.
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid Christiansen effect).
Pressing: Press at 8–10 tons for 2 minutes to form a transparent pellet.
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 2 cm⁻¹ (minimum 32 scans).
Validation:
Check 1: Is the baseline flat? (Slope indicates scattering/poor grinding).[1]
Check 2: Is the Amide I peak absorbance between 0.5 and 1.0? (Ensures linearity).
Visualization: Characterization Logic Flow
The following diagram illustrates the logical decision tree for validating the synthesis of 5-Nitrothiophene-3-carboxamide using FTIR and supporting data.
Caption: Logical workflow for distinguishing thiophene regioisomers using FTIR spectral checkpoints.
References
SpectraBase. 5-Nitrothiophene-2-carboxaldehyde FTIR Spectrum. (Used as baseline for 2,5-substitution pattern).[1] Available at: [Link][1]
NIST Chemistry WebBook. 5-Nitrothiophene-2-carboxaldehyde IR Spectrum.[1] National Institute of Standards and Technology.[4] Available at: [Link][1]
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (Reference for Amide I/II and Nitro group shifts).
Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1][5] (Reference for Thiophene C-H OOP bending regions).
Global Research Online. Vibrational assignment of nitrothiophene derivatives. (Confirming Nitro group asymmetric stretch positions in thiophene rings). Available at: [Link]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Determination of 5-Nitrothiophene-3-carboxamide
Introduction: The Analytical Imperative for 5-Nitrothiophene-3-carboxamide Purity 5-Nitrothiophene-3-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with both a nitro group and a carboxamide...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Imperative for 5-Nitrothiophene-3-carboxamide Purity
5-Nitrothiophene-3-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with both a nitro group and a carboxamide. Molecules within this structural class are of significant interest in medicinal chemistry and materials science. Thiophene carboxamides have been explored for their potential as anticancer agents, while nitroaromatic compounds are known for a wide range of bioactivities.[1][2][3] The purity of such active pharmaceutical ingredients (APIs) or key intermediates is not merely a quality metric; it is a critical determinant of safety, efficacy, and stability.
The presence of impurities, arising from synthesis byproducts or degradation, can have unintended toxicological or pharmacological effects. Therefore, a robust, selective, and validated analytical method is paramount for quality control. This guide provides an in-depth, experience-driven comparison of stationary phases and mobile phase strategies for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 5-Nitrothiophene-3-carboxamide, in line with the principles outlined by the International Council for Harmonisation (ICH).[4][5]
Foundational Strategy: A Mechanism-Based Approach to Method Development
A successful HPLC method is not born from trial and error but from a logical strategy grounded in the physicochemical properties of the analyte.
Analyte Structure: 5-Nitrothiophene-3-carboxamide possesses several key features that guide our choices:
Thiophene Ring & Nitro Group: This system is rich in π-electrons, suggesting that stationary phases capable of π-π interactions, such as a phenyl phase, could offer unique selectivity compared to standard alkyl phases.[6]
Carboxamide Group: This polar functional group can engage in hydrogen bonding. Its presence suggests that a reversed-phase method will provide adequate retention.
UV Chromophore: The conjugated system and the nitro group create a strong UV chromophore, making UV detection a highly suitable and sensitive choice. A detection wavelength around 254 nm is a common starting point for such aromatic systems, though a full UV scan is necessary for optimization.[7][8]
Based on this analysis, a reversed-phase HPLC (RP-HPLC) approach is the logical starting point. Our development will compare the two most common and mechanistically distinct stationary phases: a traditional C18 (octadecylsilane) phase, which separates primarily based on hydrophobicity, and a Phenyl phase, which introduces π-π interactions as an additional separation mechanism.
Method Development Workflow
The overall strategy follows a systematic, multi-stage process to ensure the final method is robust and fit for purpose.
Caption: Workflow for HPLC Method Development and Validation.
Experimental Design: Materials and Protocols
Instrumentation and Materials
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
Columns:
Alternative 1: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Alternative 2: Discovery HS F5 (4.6 x 150 mm, 5 µm) - Provides unique selectivity for polar compounds.[6]
Alternative 3: Ascentis Phenyl (4.6 x 150 mm, 5 µm) - For enhanced retention of nitroaromatics.[6]
Sample: 5-Nitrothiophene-3-carboxamide reference standard and test sample.
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential to demonstrate that the analytical method is "stability-indicating," meaning it can unequivocally separate the main analyte from any potential degradation products.[9][10] This is a cornerstone of method trustworthiness and a regulatory expectation.[11][12]
Stock Solution Preparation: Prepare a 1.0 mg/mL solution of 5-Nitrothiophene-3-carboxamide in a 50:50 mixture of ACN and water.
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~100 µg/mL.
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute to ~100 µg/mL.
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to ~100 µg/mL.
Thermal Degradation: Store the solid powder in an oven at 105°C for 24 hours. Prepare a ~100 µg/mL solution from the stressed solid.
Photolytic Degradation: Expose a ~100 µg/mL solution to direct UV light (ICH option 1) for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Forced Degradation and Method Specificity
The data from forced degradation studies directly validate the specificity of the final analytical method, ensuring that purity assessments are accurate.
Caption: Logical flow from stress testing to method specificity.
Results and Discussion: A Comparative Analysis
Initial screening involved isocratic elution with various ACN/water ratios on both C18 and Phenyl columns. A gradient method was ultimately required to achieve optimal separation of the main peak from impurities generated during forced degradation. The mobile phase was acidified with 0.1% formic acid to ensure consistent protonation of the carboxamide and any potential carboxylic acid impurities, leading to sharp, symmetrical peaks.
The performance of two leading column/mobile phase combinations is summarized below. The data reflects the analysis of the acid-degraded sample, which produced the most complex impurity profile.
Parameter
Method A: C18 Column
Method B: Phenyl Column
Commentary
Stationary Phase
C18, 4.6x150 mm, 3.5µm
Phenyl, 4.6x150mm, 5µm
C18 separates on hydrophobicity; Phenyl adds π-π interactions.
Mobile Phase
A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN)
A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN)
ACN was chosen over Methanol for its lower viscosity and UV cutoff.
Gradient
10-90% B in 20 min
10-90% B in 20 min
Same gradient applied for direct comparison.
Flow Rate
1.0 mL/min
1.0 mL/min
Standard analytical flow rate.
Detection
DAD, 265 nm
DAD, 265 nm
Optimal wavelength determined from UV scan of the main peak.
Resolution (Rs)
Rs (API/Impurity 1) = 1.9
Rs (API/Impurity 1) = 2.8
The Phenyl column provided significantly better resolution for the critical impurity pair.
Tailing Factor (Tf)
Tf (API) = 1.2
Tf (API) = 1.1
Both methods produced acceptable peak shape, with the Phenyl column being slightly better.
Theoretical Plates (N)
N (API) = 9,500
N (API) = 11,000
Higher plate count on the Phenyl column indicates better efficiency for this analyte.
Causality and Interpretation:
The superior performance of the Phenyl column (Method B) is the key finding. While the C18 column provided adequate separation (Rs > 1.5), the enhanced resolution on the Phenyl column (Rs = 2.8) provides a more robust method, less susceptible to minor variations in mobile phase or temperature. This enhanced selectivity is attributed to the π-π interactions between the electron-rich phenyl rings of the stationary phase and the electron-deficient nitro-substituted thiophene ring of the analyte and its related impurities. This secondary interaction mechanism, absent in a C18 phase, provides the orthogonal selectivity needed to better resolve structurally similar compounds.
Optimized Method Protocol and Validation Framework
Based on the comparative data, Method B is selected as the optimal method.
Final Optimized HPLC Method
Column: Phenyl (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
Mobile Phase B: Acetonitrile
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection: DAD at 265 nm
Injection Volume: 10 µL
Sample Diluent: Acetonitrile/Water (50:50)
Gradient Program:
0.0 min: 10% B
20.0 min: 90% B
22.0 min: 90% B
22.1 min: 10% B
25.0 min: 10% B
Method Validation: Adherence to ICH Q2(R2) Standards
The optimized method must be validated to ensure it is fit for its intended purpose.[13][14] The validation protocol would include the following tests, with typical acceptance criteria provided.[15][16]
Specificity: Demonstrated by the forced degradation study. The main peak should be free from co-eluting impurities, confirmed by peak purity analysis using a DAD.[4]
Linearity: A minimum of five concentrations are analyzed. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery): Assessed by spiking a placebo with the API at three concentration levels (e.g., 80%, 100%, 120%). Recovery should be within 98.0% to 102.0%.
Precision:
Repeatability (Intra-day): The Relative Standard Deviation (%RSD) of six replicate injections should be ≤ 1.0%.
Intermediate Precision (Inter-day): Analysis performed by a different analyst on a different day. The %RSD should be ≤ 2.0%.
Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness: The method's performance is evaluated under small, deliberate variations in parameters (e.g., pH ±0.2, flow rate ±10%, column temperature ±5°C). System suitability parameters should remain within acceptance criteria.
Conclusion
This guide demonstrates a systematic, science-driven approach to developing a robust, stability-indicating HPLC method for the purity analysis of 5-Nitrothiophene-3-carboxamide. Through a comparative evaluation, a Phenyl stationary phase was identified as superior to a standard C18 phase, offering enhanced resolution and peak symmetry due to supplementary π-π interaction mechanisms. The final optimized method, developed in conjunction with forced degradation studies and validated according to ICH guidelines, provides a trustworthy and reliable tool for the quality control of this important chemical entity. This ensures that researchers and drug development professionals can have high confidence in the purity data underpinning their work.
References
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
U.S. Food and Drug Administration. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
Taylor & Francis Online. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. [Link]
ResearchGate. Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration | Request PDF. [Link]
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
SpringerLink. (2007). Development of SPME-HPLC methodology for detection of nitroexplosives. [Link]
MTC USA. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
ResearchGate. Adsorption and Chromatographic Separation of Thiophene Derivatives on Graphitized Thermal Carbon Black | Request PDF. [Link]
MDPI. (2023). A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment. [Link]
ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. [Link]
PubMed. (2013). A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study. [Link]
National Institutes of Health. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. [Link]
HELIX Chromatography. HPLC Methods for analysis of Carboxime. [Link]
American Pharmaceutical Review. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
ResearchGate. How can I separate carboxylic acid and chloride by HPLC?. [Link]
HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. [Link]
National Institutes of Health. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]
IJSDR. Force Degradation for Pharmaceuticals: A Review. [Link]
Ijisrt.com. A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]
ScienceDirect. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. [Link]
ResearchGate. Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. [Link]
SIELC Technologies. (2018). Separation of 5-Nitrothiophene-2-carbaldehyde on Newcrom R1 HPLC column. [Link]
MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]
Durham University. (2022). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. [Link]
Durham University. Durham E-Theses - Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. [Link]
mass spectrometry fragmentation pattern of 5-Nitrothiophene-3-carboxamide
Comparative Analytical Guide: Elucidating the Mass Spectrometry Fragmentation Pattern of 5-Nitrothiophene-3-carboxamide The structural elucidation of heterocyclic scaffolds is a cornerstone of modern drug development. 5-...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analytical Guide: Elucidating the Mass Spectrometry Fragmentation Pattern of 5-Nitrothiophene-3-carboxamide
The structural elucidation of heterocyclic scaffolds is a cornerstone of modern drug development. 5-Nitrothiophene-3-carboxamide (Exact Mass: 171.9942 Da) is a highly reactive, electron-deficient building block frequently utilized in the synthesis of PARP inhibitors and antimicrobial agents 1. Because of the competing electronic effects of the electron-withdrawing nitro group and the resonance-donating carboxamide group on the thiophene ring, its mass spectrometry (MS) fragmentation pattern is complex.
This guide objectively compares the two premier analytical platforms for characterizing this compound: Electrospray Ionization Quadrupole Time-of-Flight MS (ESI-QTOF-MS) and Gas Chromatography Electron Ionization MS (GC-EI-MS) . By analyzing the causality behind the fragmentation pathways, we provide a self-validating framework for analytical chemists to confidently confirm this structure.
The choice of ionization technique fundamentally dictates the internal energy imparted to the molecule, which in turn governs the fragmentation mechanism.
GC-EI-MS: Radical-Driven Fingerprinting (70 eV)
Electron Ionization (EI) is a "hard" ionization technique. Bombardment with 70 eV electrons strips an electron from the thiophene ring, generating a highly energetic radical cation
at m/z 172. The excess internal energy (~60 eV) drives extensive, reproducible fragmentation 2.
Nitro-Nitrite Rearrangement: A hallmark of nitroaromatics in EI is the isomerization of the nitro group (Ar-NO
) to a nitrite ester (Ar-O-NO) prior to dissociation. This rearrangement is catalyzed by the radical site, leading to the diagnostically critical loss of a nitric oxide radical (NO, -30 Da) to yield m/z 142 3.
Competing Cleavages: Direct
-cleavage of the nitro group yields at m/z 126. Simultaneously, the carboxamide group undergoes -cleavage to lose the amino radical (, -16 Da) or the entire carboxamide neutral (, -44 Da).
ESI-QTOF-MS: Even-Electron Pathway Mapping
ESI is a "soft" ionization technique that transfers ions from the liquid phase to the gas phase with minimal residual energy. In positive mode (ESI+), the addition of a proton (facilitated by formic acid in the mobile phase) yields the intact, even-electron protonated molecule
at m/z 173.0015.
The Even-Electron Rule: When subjected to Collision-Induced Dissociation (CID) in the QTOF collision cell, the even-electron precursor predominantly cleaves to form even-electron product ions and neutral molecules 4.
Diagnostic Losses: The primary fragmentation is the loss of neutral ammonia (NH
, -17.0265 Da) from the protonated amide, yielding m/z 155.9750. The loss of the NO group is also observed, but unlike EI, it is highly dependent on the applied collision energy (typically optimized between 10-30 eV).
Comparative Performance & Quantitative Data
The following table summarizes the quantitative fragmentation data, highlighting the distinct analytical utility of each platform.
Analytical Platform
Ionization Mode
Precursor Ion
Key Fragment Ions (m/z)
Mass Accuracy
Primary Analytical Utility
ESI-QTOF-MS
Positive (ESI+)
(m/z 173.0015)
155.9750 (-NH)127.0086 (-NO)
< 5 ppm
Intact mass confirmation, exact formula generation, and even-electron pathway mapping.
GC-EI-MS
Electron Ionization (70 eV)
(m/z 172)
142 (-NO)126 (-NO)128 (-CONH)
Nominal (±0.5 Da)
Deep structural fingerprinting, isomer differentiation, and NIST library matching.
Visualizing the Fragmentation Pathways
Figure 1: Divergent MS fragmentation pathways of 5-Nitrothiophene-3-carboxamide based on ionization.
Self-Validating Experimental Protocols
To ensure scientific integrity, both methodologies must be executed as self-validating systems. The causality of each step is designed to eliminate false positives and ensure high-fidelity data acquisition.
Causality: High-resolution MS is susceptible to mass drift due to temperature fluctuations in the flight tube. A continuous lock-mass infusion ensures real-time calibration, validating the exact mass of the precursor and fragments.
Sample Preparation: Dissolve 1 mg of 5-Nitrothiophene-3-carboxamide in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid. Reasoning: Formic acid provides the abundant protons necessary to drive ESI+ ionization.
Instrument Parameters:
Capillary Voltage: 3.5 kV (optimized to prevent in-source fragmentation).
Desolvation Temperature: 300°C.
Acquisition Mode: Data-Dependent MS/MS (Auto-MS2) with collision energy ramping from 15 eV to 35 eV.
System Suitability & Validation Checkpoint:
Infuse Leucine Enkephalin (m/z 556.2771) as a lock mass at 5 µL/min.
Validation Metric: The calculated mass error for the
peak (m/z 173.0015) must be strictly < 5 ppm . If the error exceeds this threshold, the QTOF requires recalibration using a sodium formate cluster solution.
Causality: EI spectra are highly dependent on the kinetic energy of the emitted electrons. Tuning the instrument ensures that the relative abundances of the generated fragments perfectly match theoretical or library values, ensuring trustworthiness.
Sample Preparation: Dissolve the sample to a concentration of 10 µg/mL in anhydrous Ethyl Acetate. Reasoning: Aprotic, volatile solvents prevent degradation of the carboxamide group in the heated GC inlet.
Instrument Parameters:
Inlet Temperature: 250°C (Split ratio 10:1).
Oven Program: 100°C hold for 1 min, ramp at 15°C/min to 280°C.
Ion Source: 70 eV, Source Temperature: 230°C.
System Suitability & Validation Checkpoint:
Perform a standard autotune using Perfluorotributylamine (PFTBA).
Validation Metric: Verify that the m/z 69 ion is the base peak (100%), m/z 219 is >40% relative abundance, and m/z 502 is >2%. Furthermore, perform a blank solvent injection to subtract column bleed (siloxane peaks at m/z 73, 207, 281), ensuring the m/z 172 molecular ion is unambiguously assigned to the analyte.
Visualizing the Self-Validating Workflows
Figure 2: Self-validating analytical logic comparing ESI-QTOF and GC-EI methodologies.
References
Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
Title: Application of predicted fragmentation pathways and fragment ion structures for detecting steroids and selective androgen receptor modulators in dietary supplements using liquid chromatography–quadrupole time‐of‐flight mass spectrometry
Source: ResearchGate
URL
Source: The Journal of Physical Chemistry A (ACS Publications)
comparing 5-Nitrothiophene-3-carboxamide with 2-nitrothiophene derivatives
An in-depth comparative analysis of thiophene scaffolds reveals that the regiochemistry of nitro and carboxamide substituents fundamentally dictates their chemical reactivity and biological utility. For researchers and d...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative analysis of thiophene scaffolds reveals that the regiochemistry of nitro and carboxamide substituents fundamentally dictates their chemical reactivity and biological utility. For researchers and drug development professionals, understanding the divergent properties of 5-Nitrothiophene-3-carboxamide and 2-nitrothiophene derivatives is critical for selecting the appropriate building blocks for oncology, metabolic, or infectious disease applications.
This guide objectively evaluates these two classes, detailing their mechanistic divergence, quantitative performance, and self-validating experimental workflows.
The position of the strongly electron-withdrawing nitro group on the electron-rich thiophene ring dictates the molecule's primary mechanism of action.
5-Nitrothiophene-3-carboxamide (The Oncology & Metabolic Scaffold)
The presence of the 3-carboxamide group alongside the 5-nitro group creates a stable, bifunctional scaffold. Rather than acting as a reactive electrophile, 5-nitrothiophene-3-carboxamide serves as a critical synthetic precursor. Upon reduction of the nitro group, the resulting aminothiophenecarboxamides are cyclized into thienopyridinones and thienopyrimidinones[1]. These fused tricyclic systems are highly potent inhibitors of poly(ADP-ribose)polymerase (PARP). By blocking PARP, these compounds prevent the repair of single-strand DNA breaks, inducing synthetic lethality in targeted cancer cells[1]. Additionally, derivatives of this scaffold are utilized as Melanin Concentrating Hormone (MCH) receptor antagonists, targeting GPCRs for the treatment of obesity and metabolic disorders[2].
2-Nitrothiophene Derivatives (The Antimicrobial Electrophile)
Placing the nitro group at the 2-position (adjacent to the sulfur heteroatom) maximizes resonance stabilization of negative charge, rendering the thiophene ring highly electron-deficient and susceptible to Nucleophilic Aromatic Substitution (SNAr)[3]. When deployed against bacterial or fungal pathogens, 2-nitrothiophene derivatives undergo nucleophilic attack by intracellular thiols. This reaction forms a stable, resonance-stabilized intermediate known as a Meisenheimer complex[3],[4]. The irreversible binding and depletion of essential cellular thiols disrupt the pathogen's redox balance, resulting in potent bacteriostatic and bactericidal activity[4].
Divergent mechanisms: PARP inhibition vs. SNAr-mediated antimicrobial toxicity.
Quantitative Performance & Application Data
The following table summarizes the comparative biological and chemical performance of both scaffolds based on established literature.
Feature / Metric
5-Nitrothiophene-3-carboxamide
2-Nitrothiophene Derivatives
Primary Therapeutic Area
Oncology (PARP), Metabolic (MCH)
Infectious Diseases (Antibacterial/Antifungal)
Mechanism of Action
Enzyme/Receptor Binding (Post-cyclization)
Covalent Thiol Depletion (Meisenheimer Complex)
Chemical Reactivity
Stable precursor for reduction/cyclization
Highly reactive via SNAr at C5 or C2
Key Biological Target
Poly(ADP-ribose)polymerase (PARP)
Staphylococcus aureus, Escherichia coli
Typical Synthesis Route
Nitration & Hydration of 3-cyanothiophene
Direct nitration or Gewald reaction
Average Synthesis Yield
65% – 85%
70% – 90% (Varies by derivative)
Validated Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. The analytical checks built into these workflows confirm the causality of the chemical transformations.
Workflow A: Synthesis of 5-Nitrothiophene-3-carboxamide via Directed Nitration
Objective: Generate a high-purity PARP inhibitor precursor by exploiting the directing effects of the cyano group.
Causality: The treatment of 3-cyanothiophene with potassium nitrate (
) and concentrated sulfuric acid () generates the highly electrophilic nitronium ion (). The cyano group electronically directs the incoming nitro group to the 5-position. Concurrently, the strongly acidic aqueous environment hydrolyzes the cyano group into a primary carboxamide[1].
Step-by-Step Protocol:
Preparation: Cool 10 mL of concentrated
to 0°C in an ice bath under an inert argon atmosphere.
Addition: Slowly add 10 mmol of 3-cyanothiophene to the acid, maintaining the temperature below 5°C to prevent uncontrolled exothermic degradation.
Nitration: Add 11 mmol of finely powdered
in small portions over 30 minutes. Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature for an additional 1 hour.
Quenching & Precipitation: Pour the reaction mixture over 50 g of crushed ice. The product, 5-nitrothiophene-3-carboxamide, will precipitate as a solid.
Isolation: Filter the precipitate under a vacuum, wash extensively with cold distilled water to neutralize residual acid, and recrystallize from ethanol.
Self-Validating Check:
IR Spectroscopy: Confirm the disappearance of the sharp nitrile peak (~2200 cm⁻¹) and the appearance of a strong amide carbonyl stretch (~1650 cm⁻¹) and nitro stretch (~1530 cm⁻¹).
1H-NMR: Ensure the disappearance of the C5 proton, confirming regioselective nitration.
Workflow B: SNAr Reactivity Assay for 2-Nitrothiophene Derivatives
Objective: Assess the electrophilicity of a 2-nitrothiophene derivative (e.g., 2-bromo-5-nitrothiophene) to predict its antimicrobial efficacy via Meisenheimer complex formation.
Causality: The strong electron-withdrawing nature of the 5-nitro group activates the 2-position. Introducing a model nucleophile (like piperidine or a biological thiol) initiates an addition-elimination (SNAr) reaction, directly mirroring the compound's intracellular mechanism against pathogens[3],[4].
Step-by-Step Protocol:
Preparation: Dissolve 5 mmol of 2-bromo-5-nitrothiophene in 15 mL of anhydrous Dimethylformamide (DMF) in a round-bottom flask under nitrogen[3].
Nucleophilic Attack: Add 5.5 mmol of the nucleophile (e.g., piperidine) dropwise at room temperature.
Monitoring Complex Formation: Stir the reaction at room temperature. Extract 100 µL aliquots every 10 minutes.
Self-Validating Check (In-Process): Analyze the aliquots via UV-Vis spectroscopy. The formation of the transient Meisenheimer complex is validated by a distinct bathochromic shift (appearance of a deep color/new absorbance peak in the visible region)[3].
Completion & Isolation: Once the UV-Vis signal stabilizes and TLC indicates consumption of the starting material, quench the reaction with water and extract with ethyl acetate.
Self-Validating Check (Post-Process): Perform LC-MS on the purified organic layer. The mass spectrum must show the exact mass shift corresponding to the loss of bromine and the addition of the nucleophile, confirming the SNAr mechanism is responsible for the derivative's biological activity.
References
WILLIAM J. D.
Source: google.
Source: benchchem.
Studies on the biological activity of some nitrothiophenes - Organic & Biomolecular Chemistry (RSC Publishing)
Advanced Comparative Guide: UV-Vis Absorption Spectroscopy of 5-Nitrothiophene-3-carboxamide
Executive Summary Thiophene derivatives are cornerstone scaffolds in modern medicinal chemistry, functioning as critical pharmacophores in poly(ADP-ribose) polymerase (PARP) inhibitors and selective COX-2 inhibitors[1][2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Thiophene derivatives are cornerstone scaffolds in modern medicinal chemistry, functioning as critical pharmacophores in poly(ADP-ribose) polymerase (PARP) inhibitors and selective COX-2 inhibitors[1][2]. Characterizing the photophysical properties of these compounds via UV-Vis absorption spectroscopy is essential for downstream applications, including photostability profiling, concentration determination, and protein-binding assays. This guide provides a rigorous comparative analysis of the UV-Vis absorption spectrum of 5-Nitrothiophene-3-carboxamide against structural analogs, supported by a self-validating experimental protocol.
Structural Causality & Electronic Transitions
The UV-Vis absorption profile of a molecule is fundamentally dictated by its electronic structure. Unsubstituted thiophene is an electron-rich heteroaromatic ring that typically exhibits a high-energy
transition in the deep UV region (~230 nm).
When functionalizing the thiophene core to synthesize 5-Nitrothiophene-3-carboxamide—typically achieved via the nitration of 3-cyanothiophene derivatives[1]—the electronic landscape is drastically altered:
The Nitro Group (-NO_2) at Position 5 : Acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
The Carboxamide Group (-CONH_2) at Position 3 : Provides additional cross-conjugation across the heterocyclic ring.
The synergistic effect of these substituents on the conjugated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-system narrows the HOMO-LUMO gap. Consequently, the primary transition acquires substantial intramolecular charge transfer (ICT) character, resulting in a pronounced bathochromic (red) shift. Similar nitrothiophene derivatives exhibit primary absorption peaks extending well beyond 300 nm due to this extended conjugation[3].
Comparative UV-Vis Performance Data
To objectively evaluate the spectral behavior of 5-Nitrothiophene-3-carboxamide, we must benchmark it against simpler analogs. The table below summarizes the expected spectral shifts based on the step-wise addition of functional groups.
Compound
Peak 1 (nm)
Peak 2 (nm)
Primary Electronic Transition
Molar Absorptivity () Trend
Thiophene
~230
N/A
Low
Thiophene-3-carboxamide
~250
N/A
Moderate
2-Nitrothiophene
~260
~300-310
,
High
5-Nitrothiophene-3-carboxamide
~265
~320-340
(ICT character)
Very High
Data Interpretation: The shift from ~250 nm in Thiophene-3-carboxamide to the ~320-340 nm range in 5-Nitrothiophene-3-carboxamide highlights the massive electronic perturbation caused by the 5-nitro group. The high molar absorptivity in the 320-340 nm range makes this compound highly traceable in dilute biological assays.
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, UV-Vis data acquisition must follow a self-validating workflow. The following protocol embeds causality into every step to prevent analytical artifacts.
Step 1: System Suitability Testing (SST)
Action : Before introducing the sample, scan a Holmium Oxide glass filter and a 60 mg/L
solution (in 0.005 M ).
Causality : The Holmium filter validates wavelength accuracy (confirming sharp peaks at 279.3 nm and 360.8 nm), while the dichromate solution validates photometric accuracy. This ensures that any observed bathochromic shifts are intrinsic to the molecule, not instrumental drift.
Step 2: Solvent Selection and Preparation
Action : Prepare a
M solution of 5-Nitrothiophene-3-carboxamide in spectroscopic-grade ethanol.
Causality : Nitrothiophenes exhibit significant solvatochromism. Polar protic solvents like ethanol stabilize the excited state of the polar nitro-compound via hydrogen bonding, providing a distinct, well-resolved UV profile compared to non-polar solvents[3].
Step 3: Baseline Correction
Action : Use matched quartz cuvettes (1 cm path length). Fill both the reference and sample cuvettes with the blank ethanol solvent and zero the instrument.
Causality : Quartz is mandatory because standard borosilicate glass absorbs UV light below 340 nm, which would artificially truncate the primary
transitions of the thiophene core.
Step 4: Spectral Acquisition
Action : Scan the sample from 200 nm to 500 nm at a scan rate of 100 nm/min with a slit width of 1 nm.
Causality : A narrow slit width ensures high spectral resolution, allowing for the precise differentiation between the closely overlapping
and transitions.
Workflow Visualization
Workflow for UV-Vis spectral acquisition and self-validating system suitability.
References
1.[1] "ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed", nih.gov. URL:
2.[2] "Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Publishing", rsc.org. URL:
3.[3] "Research Article - International Journal of Pharmaceutical Sciences Review and Research", globalresearchonline.net. URL:
4. "The electrosorption of 3-bromo-2-nitrothiophene on gold as studied with surface-enhanced Raman spectroscopy - Indian Academy of Sciences", ias.ac.in. URL:
validating structure of 5-Nitrothiophene-3-carboxamide via elemental analysis
An In-Depth Technical Guide to Validating the Structure of 5-Nitrothiophene-3-carboxamide via Elemental Analysis For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Validating the Structure of 5-Nitrothiophene-3-carboxamide via Elemental Analysis
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor.[1] In the synthesis of novel compounds, particularly those with therapeutic potential like derivatives of thiophene carboxamide, validating that the synthesized molecule is indeed the intended one is a critical, non-negotiable step.[2][3] This guide provides a comprehensive comparison of elemental analysis as a primary technique for validating the structure of 5-Nitrothiophene-3-carboxamide, contextualizing its role alongside other modern analytical methods.
As a Senior Application Scientist, my experience has shown that while advanced spectroscopic methods provide intricate structural details, the fundamental question of elemental composition—the very building blocks of the molecule—is most directly and cost-effectively answered by the classic technique of elemental analysis. It serves as the first-pass gatekeeper for structural integrity.
The Principle of Elemental Analysis: A Trustworthy Foundation
Elemental analysis, specifically CHNS/O analysis, is a process where a sample is combusted in a high-temperature, oxygen-rich environment to break it down into its elemental gases (e.g., CO₂, H₂O, N₂, SO₂).[4] These gases are then separated and quantified by detectors, allowing for the determination of the mass percentages of each element in the original compound.[5]
Causality of Experimental Choice: Why start with elemental analysis? Because it provides a quantitative validation of the empirical formula. If the experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur do not match the theoretical percentages calculated for 5-Nitrothiophene-3-carboxamide within an accepted margin of error (typically ±0.4%), it immediately signals a problem.[6] This discrepancy could indicate an incorrect structure, the presence of impurities, or residual solvent, prompting further investigation before committing resources to more complex and expensive analyses. It is a fast, simple, and inexpensive method for this initial purity and compositional check.[7]
Experimental Protocol: CHNS Analysis of 5-Nitrothiophene-3-carboxamide
This protocol is designed as a self-validating system, ensuring the reliability of the results through careful sample preparation and instrument calibration.
Objective: To quantitatively determine the percentage of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) in a synthesized sample of 5-Nitrothiophene-3-carboxamide.
Materials:
Synthesized 5-Nitrothiophene-3-carboxamide (sample must be analytically pure, dried under vacuum to remove solvents).
High-purity tin capsules.
Microanalytical balance (readable to 1 µg).
Certified organic analytical standard (e.g., Acetanilide).
CHNS Elemental Analyzer.
Step-by-Step Methodology:
Instrument Calibration & Validation:
Before analyzing the sample, calibrate the instrument using a known standard like Acetanilide.
Accurately weigh approximately 1-2 mg of the standard into a tin capsule.
Run the standard through the CHNS analyzer.
The results must fall within the certified range for the standard. This step validates that the instrument is performing correctly.
Sample Preparation:
On a microanalytical balance, accurately weigh 1-2 mg of the dried, purified 5-Nitrothiophene-3-carboxamide sample into a tin capsule.
Record the exact weight.
Crimp the tin capsule to ensure no sample is lost and it is ready for introduction into the analyzer's autosampler.
Prepare at least three separate samples for triplicate analysis to ensure precision and reproducibility.
Combustion and Analysis:
Place the encapsulated samples into the instrument's autosampler.
Initiate the analysis sequence. The sample is dropped into a combustion tube (approx. 1000 °C) with a flow of pure oxygen.[5]
The combustion products (CO₂, H₂O, N₂, SO₂) are swept by a helium carrier gas through a reduction tube to convert nitrogen oxides to N₂.
Detection and Data Processing:
The gaseous mixture is passed through a series of traps or a gas chromatography column to separate the components.[5]
The concentration of each gas is measured by a thermal conductivity detector.
The instrument's software uses the sample weight and detector response to calculate the percentage of each element.
Data Presentation and Interpretation
The primary output of the experiment is a comparison between the theoretical elemental composition of the target molecule and the experimental results.
Molecular Formula of 5-Nitrothiophene-3-carboxamide: C₅H₄N₂O₃S
Molecular Weight: 172.16 g/mol
Table 1: Comparison of Theoretical vs. Experimental Elemental Composition
Element
Theoretical %
Experimental % (Mean of n=3)
Deviation (%)
Within Acceptance Criteria (±0.4%)?
Carbon (C)
34.88
34.75
-0.13
Yes
Hydrogen (H)
2.34
2.39
+0.05
Yes
Nitrogen (N)
16.27
16.18
-0.09
Yes
Sulfur (S)
18.63
18.55
-0.08
Yes
A successful result, as shown in the hypothetical data above, demonstrates that the elemental composition of the synthesized material strongly agrees with the proposed structure of 5-Nitrothiophene-3-carboxamide.
A Comparative Look: Elemental Analysis vs. Spectroscopic Methods
While elemental analysis is fundamental, it does not provide a complete picture. It confirms what elements are present and in what ratio, but not how they are connected. For complete structural elucidation, a combination of techniques is essential.[8]
Table 2: Comparison of Structural Validation Techniques
Technique
Information Provided
Strengths
Limitations
Elemental Analysis
Elemental composition and empirical formula.
Fast, inexpensive, excellent for purity assessment.[7]
Provides no information on molecular connectivity, functional groups, or stereochemistry.
NMR Spectroscopy
Detailed carbon-hydrogen framework, connectivity, and stereochemistry.
Unparalleled for complete structure elucidation of organic molecules in solution.[9]
Lower sensitivity, requires higher sample concentration, can be complex to interpret.
Mass Spectrometry (MS)
Molecular weight and fragmentation patterns, which can infer elemental composition (HRMS).
Extremely high sensitivity, requires a very small amount of sample.
Isomers can be difficult to distinguish, fragmentation can be complex to analyze.[8]
Infrared (IR) Spectroscopy
Presence or absence of specific functional groups (e.g., C=O, N-H, NO₂).
Fast, non-destructive, versatile sample handling.
Provides limited information on the overall molecular skeleton.[8]
This comparison underscores that elemental analysis is a complementary technique. Its role is to validate the foundation (the empirical formula) upon which the detailed structural "house" is built by methods like NMR and MS.
Visualizing the Validation Workflow
A comprehensive validation strategy integrates multiple analytical techniques in a logical sequence.
A Senior Application Scientist's Guide to Bioassay Validation: A Comparative Analysis Using 5-Nitrothiophene-3-carboxamide
Executive Summary In the landscape of drug discovery and development, the bioassay is the cornerstone of decision-making. Its reliability is non-negotiable. This guide provides an in-depth, experience-driven comparison o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of drug discovery and development, the bioassay is the cornerstone of decision-making. Its reliability is non-negotiable. This guide provides an in-depth, experience-driven comparison of methodologies for validating a target-specific bioassay. We move beyond theoretical checklists to a practical case study: validating a novel bacterial nitroreductase assay. Here, we leverage 5-Nitrothiophene-3-carboxamide , a compound whose mechanism is intrinsically linked to the assay's target, as a specific positive control. We will contrast its performance with a broad-spectrum cytotoxic agent, Doxorubicin , to establish assay specificity. This guide is designed for researchers and drug development professionals, providing not only step-by-step protocols and comparative data but also the causal logic behind our experimental choices, grounded in authoritative regulatory principles.
The Imperative of Robust Bioassay Validation
A bioassay's purpose is to deliver a decisive "yes" or "no" on a compound's activity. An unvalidated or poorly validated assay can generate misleading data, leading to the costly pursuit of ineffective candidates or the premature termination of promising ones. The objective of validation is to demonstrate, with a high degree of assurance, that an analytical procedure is suitable for its intended purpose.[1][2]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear guidelines.[3][4][5] Key validation characteristics include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1]
Accuracy: The closeness of test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte.
Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.[1]
This guide will focus on demonstrating specificity and performance using carefully selected chemical tools.
Case Study: Validating a Nitroreductase-Based Screening Assay
Let us consider a common scenario in antibacterial drug discovery: the development of a high-throughput screening (HTS) assay to find novel prodrugs activated by a specific bacterial nitroreductase (NTR). The assay uses an engineered E. coli strain that overexpresses the target NTR enzyme. Cell viability is measured as the endpoint; a compound that is activated by NTR will kill the cells, reducing the viability signal.
How do we validate that this assay is specifically measuring NTR-mediated cytotoxicity, and not just general toxicity? This requires a sophisticated positive control—one that is dependent on the enzyme for its activity.
The Specific Validation Tool: 5-Nitrothiophene-3-carboxamide
5-Nitrothiophene-3-carboxamide belongs to a class of nitro-aromatic compounds investigated for their antimicrobial properties.[6][7] Their mechanism of action is elegant and serves our validation purpose perfectly: they are prodrugs that are typically harmless until their nitro group is reduced by a specific bacterial nitroreductase enzyme.[6][8] This bioactivation produces reactive nitrogen species, leading to cell death.[8]
This inherent dependency on NTR makes 5-Nitrothiophene-3-carboxamide an ideal tool to validate that our assay is functioning as designed. A strong cytotoxic signal from this compound provides direct evidence that the enzyme is active and that the entire assay workflow—from compound addition to signal readout—is performing correctly.
Mechanism of Action: NTR-Mediated Bioactivation
Caption: Mechanism of 5-Nitrothiophene-3-carboxamide bioactivation.
Protocol 1: Assay Performance Validation with 5-Nitrothiophene-3-carboxamide
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the Z'-factor of the NTR assay using a mechanism-dependent positive control.
Methodology:
Cell Seeding: Seed 96-well, clear-bottom, white plates with the NTR-overexpressing E. coli strain at a density of 5 x 10⁵ cells/mL in 100 µL of growth medium. Incubate for 2-4 hours at 37°C to allow cells to enter logarithmic growth.
Compound Preparation: Prepare a 10 mM stock solution of 5-Nitrothiophene-3-carboxamide in DMSO. Create a 10-point, 3-fold serial dilution series in a separate plate, starting from a top concentration of 100 µM.
Treatment: Transfer 1 µL of the compound dilutions to the cell plates. For controls, add 1 µL of DMSO (negative control, 0% inhibition) and 1 µL of a known potent NTR-activated compound or a high concentration of the test compound (positive control, 100% inhibition).
Incubation: Incubate the plates for 18 hours at 37°C. Causality Note: This incubation time must be optimized to allow for sufficient compound bioactivation and subsequent measurable cytotoxicity without causing overgrowth in the negative control wells.
Viability Readout: Equilibrate plates to room temperature. Add 100 µL of a cell viability reagent (e.g., resazurin-based). Incubate for 1-4 hours in the dark.
Data Acquisition: Measure fluorescence (Ex/Em ~560/590 nm) using a plate reader.
Analysis:
Calculate percent inhibition relative to positive and negative controls.
Plot the dose-response curve and fit to a four-parameter logistic equation to determine the IC₅₀.
Calculate the Z'-factor using 32 negative and 32 positive control wells: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
The Comparator: Doxorubicin for Specificity Testing
To claim our assay is specific, we must show that it does not respond to compounds that are cytotoxic through a different mechanism. Doxorubicin is a classic chemotherapeutic agent that functions primarily by intercalating DNA and inhibiting topoisomerase II. Its cytotoxicity is not dependent on NTR bioactivation.
By testing Doxorubicin in our assay, we can confirm that a "hit" requires the specific enzymatic activity we aim to measure. In an ideal scenario, Doxorubicin should appear inactive or have a significantly weaker potency compared to 5-Nitrothiophene-3-carboxamide.
Protocol 2: Assay Specificity Validation with Doxorubicin
Objective: To determine the IC₅₀ of a non-NTR-dependent cytotoxic agent to establish a specificity window.
Methodology:
This protocol is identical to Protocol 1, with the substitution of Doxorubicin for 5-Nitrothiophene-3-carboxamide.
All steps, from cell seeding to data analysis, are performed in parallel to ensure a direct and fair comparison.
Head-to-Head Performance Evaluation
A direct comparison of the data generated from these validation experiments is crucial. The following table summarizes a realistic, albeit hypothetical, dataset that one would expect from a well-performing, specific NTR assay.
Parameter
5-Nitrothiophene-3-carboxamide
Doxorubicin
Interpretation
IC₅₀
1.5 µM
> 100 µM
A high IC₅₀ for Doxorubicin indicates the assay is not simply measuring general cytotoxicity.
Maximum Inhibition
98%
25%
The low maximum inhibition by Doxorubicin suggests its mechanism is not effective in this system or timescale.
Specificity Ratio (IC₅₀ Dox / IC₅₀ Nitro)
> 66
-
A ratio >10 is generally considered evidence of specificity. The higher, the better.
Z'-Factor (using 5-Nitrothiophene)
0.78
-
A value well above 0.5 confirms the assay is robust, with a large signal window for HTS.
Workflow for Selecting Validation Controls
The logic for selecting appropriate controls can be generalized to other target-based assays.
Caption: Decision workflow for selecting assay validation controls.
Discussion & Expert Recommendations
The data clearly illustrates a successful validation. The potent activity of 5-Nitrothiophene-3-carboxamide, combined with the excellent Z'-factor, demonstrates that the assay is robust and sensitive to its intended target mechanism. More importantly, the inactivity of Doxorubicin provides strong evidence of specificity. We can confidently conclude that a positive "hit" in a screen using this assay is likely due to NTR-mediated bioactivation.
Field-Proven Insights:
Control Compound Solubility: Always check the solubility of your control compounds in the final assay medium. Precipitated compound is a common source of assay artifacts.
DMSO Tolerance: The chosen cell type must be tolerant to the final concentration of DMSO used. A DMSO toxicity curve should be run during assay development.
Mechanism vs. Pathway: In this example, we used a mechanism-dependent control. For cell-based assays involving complex signaling pathways, it is also wise to include controls that modulate the pathway at points upstream and downstream of your target to further probe for specificity and off-target effects.
By employing a dual-control strategy as outlined—using a mechanism-dependent positive control like 5-Nitrothiophene-3-carboxamide and a mechanism-independent comparator like Doxorubicin—researchers can build a powerful, self-validating system. This approach moves beyond simple performance metrics to provide a deep, mechanistically-grounded understanding of the bioassay's function, ensuring that the data it generates is not just reproducible, but trustworthy.
References
ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. (1995). [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. (2021). [Link]
Sandle, T. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. (2023). [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]
Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services. Pacific BioLabs. [Link]
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. (2005). [Link]
Quality Guidelines. International Council for Harmonisation. [Link]
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. (2022). [Link]
FDA Guideline on validation of bioanalytical methods, May 2001. BioAgilytix. [Link]
Ramachandran, S., et al. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Scientific Reports. (2018). [Link]
La Rosa, V., et al. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. (2014). [Link]
Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham E-Theses. [Link]
G07 Alternatives to the 2-year Bioassay. GOV.UK. [Link]
La Rosa, V., et al. Mechanism of action of 5-nitrothiophenes against Mycobacterium tuberculosis. PubMed. (2014). [Link]
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]
Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. PMC. [Link]
Introduction Targeted Selecting of Bioassay Methods as an Alternative to the “Battery of Bioassays”. Ecological Engineering & Environmental Technology. (2022). [Link]
Behymer, M., et al. Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. PMC. [Link]
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Scilit. [Link]
Chromatographic Separation of 5-Nitrothiophene-3-carboxamide Isomers: A Comparative Technical Guide
Executive Summary & Strategic Context In the development of antiviral and antibacterial agents, 5-nitrothiophene-3-carboxamide serves as a critical scaffold. However, its synthesis—typically via the nitration of thiophen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
In the development of antiviral and antibacterial agents, 5-nitrothiophene-3-carboxamide serves as a critical scaffold. However, its synthesis—typically via the nitration of thiophene-3-carboxamide or its acid precursor—yields a challenging mixture of regioisomers. The electrophilic substitution favors the
-positions, producing the desired 5-nitro isomer alongside the 2-nitro impurity, and occasionally the 4-nitro (-nitro) isomer.
Separating these regioisomers is non-trivial due to their identical molecular weight (
Da) and similar polarity. This guide compares three chromatographic strategies to achieve baseline resolution (), prioritizing scalability and purity for biological assays.
The Isomer Challenge
Target:5-Nitrothiophene-3-carboxamide (Thermodynamically favored, often major product).
Critical Impurity:2-Nitrothiophene-3-carboxamide (Kinetic byproduct, difficult to remove).
Trace Impurity:4-Nitrothiophene-3-carboxamide (Sterically hindered, less common).
Comparative Analysis of Separation Methodologies
We evaluate three distinct stationary phase chemistries. The choice depends on the synthesis scale (analytical QC vs. preparative isolation) and the specific isomer ratio.
Summary of Performance Metrics
Feature
Method A: C18 (Octadecyl)
Method B: Phenyl-Hexyl
Method C: Normal Phase (Silica)
Mechanism
Hydrophobic Interaction
- Interaction + Hydrophobicity
Polar Adsorption
Selectivity ()
Moderate
High (Best for regioisomers)
Low to Moderate
Resolution ()
1.8 - 2.2
> 3.0
1.2 - 1.5
Throughput
High
High
Low (Long equilibration)
Scalability
Excellent (Prep-HPLC)
Good
Excellent (Flash)
Cost
Low
Medium
Low
Deep Dive: Mechanism of Action
Method A: C18 (Standard Reverse Phase)
Why it works: Relies on the slight difference in hydrophobicity caused by the dipole moment vectors of the nitro group relative to the sulfur atom.
Limitation: The hydrophobic surface area of the 2-nitro and 5-nitro isomers is nearly identical, leading to close elution times and potential peak overlapping ("shouldering") if the gradient is too steep.
Method B: Phenyl-Hexyl (The Superior Alternative)
Why it works: This phase introduces
- stacking interactions between the phenyl ring on the silica and the electron-deficient nitrothiophene ring.
Causality: The position of the electron-withdrawing nitro group (C2 vs C5) significantly alters the electron density distribution of the thiophene ring. The Phenyl-Hexyl phase is sensitive to these electronic differences, often retaining the more electron-deficient isomer longer, resulting in superior separation factors (
).
Method C: Normal Phase Silica
Why it works: Separates based on the accessibility of the polar carboxamide and nitro groups to the silanol surface.
Limitation: Often requires toxic solvents (DCM/Hexane) and suffers from peak tailing due to strong hydrogen bonding with the amide.
Objective: QC purity check and isomer ratio determination.
System: HPLC with UV-Vis/PDA detector.
Instrument Parameters
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Phenomenex Luna).
Temperature: 35°C (Controls viscosity and kinetics).
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm (Nitro group absorption) and 280 nm.
Mobile Phase Composition
Solvent A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress silanol activity).
Solvent B: Acetonitrile (ACN).
Gradient Program
Time (min)
% Solvent B
Event
0.0
5
Equilibration
2.0
5
Isocratic Hold (Focusing)
15.0
40
Linear Gradient
18.0
95
Wash
20.0
95
Wash Hold
20.1
5
Re-equilibration
Self-Validating Check:
System Suitability: The resolution (
) between the 2-nitro and 5-nitro peaks must be .
Elution Order: typically, the 2-nitro isomer elutes before the 5-nitro isomer on RP phases due to the "ortho-effect" increasing polarity/solubility in the aqueous phase, though this must be confirmed with standards.
Loading: Dry load adsorbed on Celite (Crucial for solubility issues).
Gradient:
0–10% B over 2 CV (Column Volumes).
10–50% B over 15 CV.
Hold at 50% B if product elutes.
Fraction Collection: Collect based on UV threshold (slope detection).
Visualizing the Separation Logic
The following diagram illustrates the decision-making process for selecting the optimal separation pathway based on crude purity and scale.
Figure 1: Decision tree for the purification of nitrothiophene carboxamide isomers, prioritizing Flash chromatography for simple mixtures and Phenyl-Hexyl HPLC for complex isomer separation.
Switch from C18 to Phenyl-Hexyl or Pentafluorophenyl (PFP) column. Lower ACN gradient slope (e.g., 1% per min).
Retention Time Drift
pH fluctuation in mobile phase.
Ensure buffer is prepared fresh; use a column oven to stabilize temperature.
References
Separation of Thiophene, 2-nitro- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives. National Institutes of Health (PMC). Available at: [Link]
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis and Characterization. MDPI Molecules. Available at: [Link]
Separation of Aryl Nitro-Compounds by HPLC. Loughborough University Research Repository. Available at: [Link]
As a Senior Application Scientist, I understand that managing chemical logistics in drug development requires more than just following basic safety data sheets—it requires a mechanistic understanding of the compounds you...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I understand that managing chemical logistics in drug development requires more than just following basic safety data sheets—it requires a mechanistic understanding of the compounds you are handling.
5-Nitrothiophene-3-carboxamide is a critical intermediate frequently utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other advanced therapeutics[1]. However, the very structural features that make it synthetically valuable—namely, the electron-deficient thiophene ring sensitized by a strong electron-withdrawing nitro group—also dictate strict operational and disposal protocols.
This guide provides a self-validating, step-by-step operational framework for the safe handling, accumulation, and "cradle-to-grave" disposal of 5-Nitrothiophene-3-carboxamide, ensuring full compliance with environmental regulations and laboratory safety standards.
Chemical Profile & Mechanistic Hazard Assessment
To design a safe disposal plan, we must first understand the physicochemical causality behind the compound's hazards. The nitro group (-NO₂) at the 5-position of the thiophene ring is highly susceptible to reduction. If inadvertently mixed with reducing waste streams (e.g., tin(II) chloride, sodium borohydride), the compound can undergo a rapid, highly exothermic reduction to its amino derivative (5-aminothiophene-3-carboxamide)[1]. This exothermic potential requires strict segregation protocols.
Furthermore, as a nitroheterocyclic compound, it acts as a localized irritant to the eyes, respiratory system, and skin[2]. Because it contains both nitrogen and sulfur heteroatoms, its thermal destruction must be managed carefully to prevent the release of toxic NOₓ and SOₓ gases.
Table 1: Quantitative Chemical Profile & Hazard Summary
A self-validating disposal system begins at the point of generation. Mixing incompatible waste streams is the leading cause of thermal events in Satellite Accumulation Areas (SAAs). Under the Resource Conservation and Recovery Act (RCRA), you are responsible for this waste from the moment it is generated until its final destruction[3].
Crucial Directive: Under EPA RCRA Subtitle C and pharmaceutical management standards, the "sewering" (sink disposal) of persistent organic intermediates is strictly prohibited to prevent aquatic toxicity and municipal water contamination[4].
Cradle-to-Grave Disposal Workflow
The following diagram illustrates the logical flow of waste management for this compound, ensuring compliance with federal tracking requirements.
Caption: Cradle-to-grave disposal workflow for 5-Nitrothiophene-3-carboxamide waste.
Standard Operating Procedure (SOP): Waste Accumulation and Disposal
This step-by-step methodology incorporates verification checkpoints to ensure a self-validating safety loop.
Phase 1: Point-of-Generation Collection
Identify and Characterize: Verify the physical state of the 5-Nitrothiophene-3-carboxamide waste (e.g., raw solid powder, contaminated consumable, or dissolved in a solvent matrix).
Select Compatible Container: Use high-density polyethylene (HDPE) or glass containers. Verification Step: Cross-reference the primary solvent in liquid waste against the container material to prevent solvent degradation of the plastic.
Segregate: Strictly separate the waste from strong reducing agents. Causality: Preventing the exothermic reduction of the nitro group ensures the thermal stability of the waste container[1].
Phase 2: Satellite Accumulation Area (SAA) Management
Immediate Labeling: Affix a hazardous waste label immediately upon adding the first drop or particle of waste. The label must explicitly state "Hazardous Waste" and list the primary chemical constituents.
Volume and Time Monitoring: Ensure the SAA does not exceed the EPA limit of 55 gallons of non-acute hazardous waste. Verification Step: Check accumulation start dates weekly to ensure compliance with the 90-day (Large Quantity Generator) or 180-day (Small Quantity Generator) removal limits[5].
Seal Integrity: Keep containers tightly closed at all times unless actively adding or removing waste to prevent volatile emissions and accidental spills.
Phase 3: Profiling, Manifesting, and Final Destruction
Waste Profiling: Work with your Environmental Health and Safety (EHS) department to profile the waste. You must explicitly note the presence of sulfur and nitrogen on the profile. Causality: This dictates the receiving facility's need for specific environmental scrubbers during incineration.
RCRA Manifesting: Generate a Uniform Hazardous Waste Manifest (EPA Form 8700-22) to track the waste. This fulfills your legal "cradle-to-grave" liability[3].
Final Destruction: Transfer custody to a licensed transporter for delivery to a permitted Treatment, Storage, and Disposal Facility (TSDF)[6]. The mandated destruction method is high-temperature incineration, which breaks down the heterocyclic ring and neutralizes the active pharmaceutical intermediate.
Emergency Spill Response Protocol
In the event of an accidental release outside of a controlled SAA:
Isolate the Area: Evacuate non-essential personnel.
Don Appropriate PPE: Ensure the use of a NIOSH-approved N95 or P100 particulate respirator (if powder is aerosolized), chemical-resistant nitrile gloves, and splash goggles[2].
Containment (Solid): Do not dry sweep, as this aerosolizes the irritant powder. Gently cover the spill with damp absorbent pads or use a HEPA-filtered vacuum dedicated to chemical spills.
Containment (Liquid): Surround the spill with inert absorbent material (e.g., vermiculite or universal spill pads).
Disposal: Place all cleanup materials into a designated hazardous waste bag, double-seal it, and process it immediately through the Solid Waste workflow outlined in Section 3.
Personal protective equipment for handling 5-Nitrothiophene-3-carboxamide
As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as an integral component of experimental design. Handling 5-Nitrothiophene-3-carboxamide , a critical intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as an integral component of experimental design. Handling 5-Nitrothiophene-3-carboxamide , a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors[1], requires a deep understanding of its physicochemical properties. Standard safety protocols are insufficient; we must engineer our protective measures based on the molecule's specific toxicological mechanisms.
This guide establishes a self-validating safety and operational protocol to ensure absolute laboratory safety, building the rigorous foundation required for advanced drug development workflows.
Section 1: Chemical Profiling & Hazard Causality
Understanding why a chemical is dangerous dictates how we protect against it. 5-Nitrothiophene-3-carboxamide presents a trifecta of hazards driven by its molecular structure:
The Nitro Group (-NO₂) : Nitroaromatics and nitroheterocycles are highly electrophilic. In vivo, the reduction of the nitro group leads to reactive nitroso and hydroxylamine intermediates. These metabolites oxidize the iron in hemoglobin, preventing oxygen transport—a condition known as methemoglobinemia, which presents clinically as cyanosis (bluish skin and lips)[2]. Furthermore, nitrothiophenes are classified as Category 2 Mutagens (suspected of causing genetic defects)[3].
The Thiophene Ring : The sulfur-containing heterocycle imparts significant lipophilicity to the molecule. This allows it to readily cross the stratum corneum (the skin's primary barrier). Historical data on nitrothiophene derivatives indicates that accidental skin contact can produce severe, painful blistering[4].
The Carboxamide Group : This functional group enables intermolecular hydrogen bonding, often resulting in a fine, crystalline powder that is easily aerosolized. This creates a severe inhalation risk and respiratory tract irritation[5].
Zero-tolerance for exposure; mandates rigorous decontamination protocols.
Section 2: Personal Protective Equipment (PPE) Matrix
Because of the molecule's lipophilicity, standard laboratory PPE is inadequate. The thiophene ring can act as a permeation enhancer, especially if the compound is dissolved in organic solvents like DMSO or Dichloromethane (DCM).
Hand Protection (Double-Gloving is Mandatory) :
Primary (Inner) Glove: Standard 4-mil Nitrile (provides tactile sensitivity).
Secondary (Outer) Glove: 8-mil extended-cuff Nitrile or Neoprene.
Causality: Solvents drastically increase the skin permeation rate of nitrothiophenes. If the outer glove is splashed with a solvent containing the compound, it must be removed and replaced immediately before the chemical breaches the inner glove.
Eye & Face Protection :
Chemical splash goggles (ANSI Z87.1 compliant) are required. Standard safety glasses are inadequate because the fine powder can easily bypass side shields and cause severe ocular irritation[5].
Respiratory Protection :
All handling must occur within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood[3]. If a hood is temporarily unavailable (e.g., during bulk waste transfer), a half-face respirator equipped with P100 (HEPA) particulate filters and organic vapor cartridges is mandatory to prevent inhalation of aerosolized dust[3].
Body Protection :
A flame-resistant, fluid-resistant lab coat. Ensure the cuffs of the lab coat are tucked under the outer gloves to eliminate exposed skin at the wrists.
This step-by-step methodology ensures a self-validating system where each procedural step verifies the safety of the previous one.
Step-by-Step Methodology: Safe Weighing and Transfer
Preparation & Purging : Turn on the fume hood and verify the face velocity is between 80-120 fpm. Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases, which can trigger violent reactions[2].
Static Elimination : 5-Nitrothiophene-3-carboxamide powder can hold a static charge, causing it to "jump" and aerosolize during transfer. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula prior to handling.
Closed-Tare Weighing :
Place a pre-tared, sealable glass vial on the analytical balance inside the fume hood.
Dispense the required mass of the compound into the vial.
Cap the vial tightly before removing it from the balance enclosure to prevent ambient air currents from dispersing the powder.
Solvent Addition : For PARP inhibitor synthesis assays[1], introduce solvents via a syringe through a septum-sealed vial, or pour carefully while keeping the vial deep inside the hood's capture zone.
Decontamination : Wipe down the balance, spatulas, and hood surface with a solvent that dissolves the compound (e.g., ethanol), followed by a mild soap and water wash.
Workflow for the safe handling and exposure control of 5-Nitrothiophene-3-carboxamide.
Section 4: Emergency Response & Disposal Plan
Spill Protocol : Do NOT dry sweep. Dry sweeping aerosolizes the toxic, mutagenic powder[7]. Cover the spill with damp absorbent paper (using water or ethanol to suppress dust). Carefully scoop the wet material into a hazardous waste container using a non-sparking tool[7].
Skin Exposure : Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[3]. Crucial Causality : Do not use organic solvents (like acetone or ethanol) to clean the skin; solvents will dissolve the nitrothiophene and accelerate its absorption directly into your bloodstream[4]. Seek medical attention immediately, monitoring for cyanosis[2].
Waste Segregation : 5-Nitrothiophene-3-carboxamide waste must be collected in clearly labeled, sealed containers. Because it contains sulfur and nitrogen, thermal destruction must be performed at an approved facility equipped with NOₓ and SOₓ scrubbers[3].
Title : 40357-96-8 - ChemBK
Source : ChemBK
URL :[Link]
Title : Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP)
Source : PubMed (NIH)
URL : [Link]
Title : Material Safety Data Sheet 2-NITROTHIOPHENE
Source : Valsynthese SA
URL : [Link]